N-5984
描述
属性
CAS 编号 |
220475-76-3 |
|---|---|
分子式 |
C20H22ClNO5 |
分子量 |
391.8 g/mol |
IUPAC 名称 |
(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid |
InChI |
InChI=1S/C20H22ClNO5/c1-12(22-10-16(23)14-3-2-4-15(21)9-14)7-13-5-6-17-18(8-13)26-11-19(27-17)20(24)25/h2-6,8-9,12,16,19,22-23H,7,10-11H2,1H3,(H,24,25)/t12-,16+,19-/m1/s1 |
InChI 键 |
XSOXUIXLUNBLJA-RNRVQEDPSA-N |
手性 SMILES |
C[C@H](CC1=CC2=C(C=C1)O[C@H](CO2)C(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O |
规范 SMILES |
CC(CC1=CC2=C(C=C1)OC(CO2)C(=O)O)NCC(C3=CC(=CC=C3)Cl)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
6-(2-(R)-((2-(R)-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxylic acid N-5984 N5984 |
产品来源 |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of N-5984
Notice: Following a comprehensive review of publicly available scientific literature, clinical trial databases, and pharmacological resources, no specific information was found for a compound designated as "N-5984." It is possible that this is an internal research code, a compound that has not yet been disclosed in public forums, or an erroneous identifier.
Therefore, the requested in-depth technical guide on the mechanism of action, complete with quantitative data, experimental protocols, and visualizations for this compound, cannot be provided at this time.
To fulfill the user's request for a technical guide on a lipase (B570770) inhibitor, this document will instead provide a detailed overview of the well-characterized and clinically approved pancreatic lipase inhibitor, Orlistat , as a representative example. This guide is structured to meet the core requirements of the original request, including data presentation, experimental methodologies, and visualizations, which can serve as a template for understanding the mechanism of action of this class of drugs.
Orlistat: A Case Study in Pancreatic Lipase Inhibition
Orlistat is a potent and specific inhibitor of gastrointestinal lipases.[1][2] It is a synthetic derivative of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini.[1][2] Orlistat is used for the management of obesity in conjunction with a reduced-calorie diet.[2][3]
Core Mechanism of Action
The primary mechanism of action of Orlistat is the inhibition of gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides.[1][2][4] By forming a covalent bond with the serine residue in the active site of these lipases, Orlistat renders them inactive.[2] This inactivation prevents the breakdown of dietary fat, leading to a reduction in fat absorption and consequently, a decrease in caloric intake.[1][4]
Quantitative Data
The following table summarizes key quantitative data for Orlistat, compiled from various studies.
| Parameter | Value | Conditions | Reference |
| IC₅₀ (Pancreatic Lipase) | 122 ng/mL | Human duodenal juice | [5] |
| Fat Absorption Inhibition (120 mg dose) | ~30% | Clinical studies | [6] |
| Fat Absorption Inhibition (60 mg dose) | ~25% | Clinical studies | [7] |
| Average Weight Loss (60 mg dose, 16 weeks) | ~5% of initial body weight | With diet | [7] |
| LDL-Cholesterol Reduction | ~10% | Clinical studies | [7] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of lipase inhibitors like Orlistat are outlined below.
In Vitro Lipase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against pancreatic lipase.
Methodology:
-
Enzyme Preparation: Porcine pancreatic lipase (PPL) is a commonly used substitute for human pancreatic lipase due to its similar properties and commercial availability. A stock solution of PPL is prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Substrate Preparation: A substrate emulsion is prepared using a triglyceride, such as p-nitrophenyl palmitate (pNPP) or triolein. The substrate is emulsified in the buffer containing a stabilizing agent like gum arabic or sodium deoxycholate.
-
Inhibition Assay:
-
Varying concentrations of the inhibitor (e.g., Orlistat) are pre-incubated with the pancreatic lipase solution for a specific period (e.g., 30 minutes) at 37°C to allow for binding.
-
The enzymatic reaction is initiated by adding the substrate emulsion to the enzyme-inhibitor mixture.
-
The rate of hydrolysis is measured by monitoring the increase in absorbance of the product (e.g., p-nitrophenol from pNPP) over time using a spectrophotometer.
-
-
Data Analysis: The percentage of lipase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Fat Balance Study
Objective: To quantify the effect of a lipase inhibitor on dietary fat absorption in an animal model or human subjects.
Methodology:
-
Study Design: Subjects are placed on a controlled diet with a known amount of fat for a specific period. The study typically includes a baseline phase, a treatment phase with the lipase inhibitor, and a washout phase.
-
Fecal Collection: All fecal matter is collected throughout the study period.
-
Fat Analysis: The total fat content in the collected feces is determined using methods such as the Van de Kamer method or near-infrared spectroscopy.
-
Calculation of Fat Excretion: The amount of fat excreted in the feces during the treatment phase is compared to the baseline phase. The difference represents the amount of dietary fat that was not absorbed due to the action of the lipase inhibitor.
-
Data Analysis: The percentage of dietary fat malabsorption is calculated as: [(Fecal fat in treatment phase - Fecal fat in baseline phase) / Total dietary fat intake] x 100.
Visualizations
Signaling Pathway of Lipase Inhibition
Caption: Mechanism of Orlistat in the intestinal lumen.
Experimental Workflow for In Vitro Lipase Inhibition Assay
Caption: Workflow for determining lipase inhibitor potency.
References
- 1. researchgate.net [researchgate.net]
- 2. Profile-Page [crcgroup.com]
- 3. dovepress.com [dovepress.com]
- 4. Search - Erasmus+ [erasmus-plus.ec.europa.eu]
- 5. youtube.com [youtube.com]
- 6. Helicopter drug smuggling ring busted, Spanish police say | MarketScreener [marketscreener.com]
- 7. Expired PAR-14-184: National Cooperative Drug Discovery/Development Groups (NCDDG) for the Treatment of Mental Disorders, Drug or Alcohol Addiction (U01) [grants.nih.gov]
N-5984: An Obscure Compound with Limited Publicly Available Data
Despite a comprehensive search for information on the chemical compound N-5984, detailed data regarding its biological activity, mechanism of action, and therapeutic potential remains largely unavailable in the public domain. While its chemical structure and basic properties can be identified, a thorough technical guide as requested cannot be constructed due to the absence of published research, clinical trial data, or detailed experimental protocols.
Chemical Identity
Based on available chemical databases, this compound is identified by the following properties:
| Property | Value |
| IUPAC Name | (2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid |
| Molecular Formula | C₂₀H₂₂ClNO₅ |
| Molecular Weight | 391.85 g/mol |
| SMILES | C--INVALID-LINK--O)O2">C@HNC--INVALID-LINK--O |
| InChI Key | XSOXUIXLUNBLJA-RNRVQEDPSA-N |
Inferred Association with Beta-3 Adrenergic Receptors
Searches for "this compound" in conjunction with pharmacological terms frequently yield results related to beta-3 adrenergic agonists. This suggests that this compound may have been investigated as a potential modulator of the beta-3 adrenergic receptor. Beta-3 adrenergic receptors are primarily located in adipose tissue and the urinary bladder. Their activation can lead to lipolysis (the breakdown of fats) and relaxation of the bladder's detrusor muscle. Consequently, agonists of this receptor have been explored for the treatment of conditions such as obesity, type 2 diabetes, and overactive bladder.
However, it is crucial to emphasize that this association is inferred and not substantiated by direct evidence from scientific literature or patents specifically mentioning this compound.
Lack of Experimental and Biological Data
A thorough investigation for experimental data, including efficacy, potency (e.g., IC₅₀ or EC₅₀ values), pharmacokinetic profiles, and safety data for this compound, did not yield any specific results. Similarly, there is no publicly available information on:
-
Experimental Protocols: Detailed methodologies for synthesis, in vitro assays, or in vivo studies involving this compound are not described in accessible scientific literature.
-
Signaling Pathways: While beta-3 adrenergic receptor activation is known to involve the cyclic AMP (cAMP) signaling pathway, there are no specific diagrams or experimental data illustrating the interaction of this compound with this or any other pathway.
-
Clinical Trials: A search of clinical trial registries did not reveal any studies involving this compound.
Conclusion
At present, this compound remains an obscure chemical entity with a defined structure but no publicly documented biological or pharmacological profile. It is possible that this compound was a candidate compound in early-stage drug discovery that did not advance to later stages of development, or that the relevant research has not been published. Without access to proprietary research data, a comprehensive technical guide on the core aspects of this compound, as requested, cannot be generated. Further information would be required from private research databases or direct communication with researchers who may have studied this compound.
The Biological Target of N-5984: An Undisclosed Landscape
Despite a comprehensive search of publicly available scientific literature and databases, the specific biological target and mechanism of action for the compound designated as N-5984 remain unidentified. While a chemical entity, this compound HYDROCHLORIDE, is listed with a defined molecular structure, there is no associated biological data, quantitative analysis, or detailed experimental protocols in the public domain to fulfill the requirements of an in-depth technical guide.
The inquiry for quantitative data such as IC50, EC50, or Ki values, detailed experimental methodologies, and associated signaling pathways for this compound did not yield any specific results. The identifier "this compound" appears in various contexts within public records, such as in clinical trial registration numbers or as incidental numerical sequences in unrelated documents, but not in connection with a specific research program or therapeutic agent with a known biological target.
The single available chemical record provides the systematic name (2R)-6-((2R)-2-(((2R)-2-(3-CHLOROPHENYL)-2-HYDROXY-ETHYL)AMINO)PROPYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXYLIC ACID HYDROCHLORIDE and molecular formula for this compound HYDROCHLORIDE[1]. However, this entry lacks any information regarding its pharmacological properties, biological activity, or the signaling pathways it may modulate.
Without primary research articles, patents, or conference proceedings detailing the investigation of this compound, it is not possible to construct the requested technical guide, including data tables and visualizations of experimental workflows or signaling pathways. The absence of such information suggests that this compound may be an early-stage research compound with data that has not been publicly disclosed, a proprietary molecule with limited information available, or a designation that has not been pursued for further development.
Therefore, any discussion on the biological target identification of this compound would be purely speculative. Researchers, scientists, and drug development professionals interested in this compound would need to await the publication of primary data from the originating research entity to gain insight into its biological function.
References
In-Depth Technical Guide to a Proposed Synthesis of N-5984
Disclaimer: The following document outlines a proposed synthesis pathway for N-5984, also known as (2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. To date, a specific, peer-reviewed synthesis of this compound has not been identified in publicly available literature. Therefore, this guide is a scientifically informed projection based on established and published methods for the synthesis of its core structural motifs: chiral 2,3-dihydro-1,4-benzodioxine-2-carboxylic acids and chiral β-amino alcohols. The experimental protocols and quantitative data provided are representative examples from analogous syntheses and should be considered as such.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The molecule can be disconnected into three key building blocks:
-
Key Intermediate A: A chiral (R)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid derivative, functionalized at the 6-position for coupling.
-
Key Intermediate B: A chiral (R)-2-aminopropanol derivative.
-
Key Intermediate C: A chiral (R)-2-(3-chlorophenyl)-2-hydroxyethylamine derivative.
A logical disconnection point is the two amine bonds, suggesting a stepwise alkylation or reductive amination approach to assemble the final molecule.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthesis Pathway
The proposed forward synthesis is a multi-step process involving the preparation of a key benzodioxane intermediate followed by the sequential attachment of the side chains.
Caption: Proposed forward synthesis pathway for this compound.
Experimental Protocols (Representative)
The following protocols are adapted from literature for reactions analogous to those in the proposed pathway.
Step 1 & 2: Synthesis of Chiral 2,3-Dihydro-1,4-Benzodioxine Core (e.g., Intermediate 3)
This can be achieved via asymmetric hydrogenation of a 2-substituted-1,4-benzodioxine or by cyclization using a chiral building block. An enzymatic approach is also feasible for resolving a racemic mixture.[1][2]
Representative Protocol: Enzymatic Resolution of (±)-1,4-Benzodioxane-2-carboxylic acid methyl ester [2]
-
To a solution of racemic 1,4-benzodioxane-2-carboxylic acid methyl ester (50 mM) in a phosphate (B84403) buffer (pH 7.5), add n-butanol (20% v/v) as a cosolvent.
-
Immobilized Candida antarctica lipase (B570770) B (CALB) mutant A225F/T103A is added to the mixture.
-
The reaction is stirred at 30°C and monitored by chiral HPLC.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess of the remaining ester and the hydrolyzed acid.
-
The enzyme is filtered off, and the product is extracted with an organic solvent. The aqueous layer is acidified to precipitate the chiral acid, which is then extracted.
Step 3-5: Side-Chain Functionalization (e.g., to Intermediate 5)
Functionalization of the propyl group on the benzene (B151609) ring, for instance, via bromination, would prepare it for coupling. Standard bromination conditions using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent would be applicable.
Step 6: Synthesis of Chiral Amino Alcohol (Intermediate 6)
Representative Protocol: Asymmetric Synthesis of a Chiral Amino Alcohol The synthesis of chiral β-amino alcohols can be achieved through various methods, including the ring-opening of chiral epoxides.
-
A chiral epoxide, such as (R)-3-chlorostyrene oxide, is dissolved in a suitable solvent like isopropanol.
-
The solution is treated with an excess of an amine source, such as ammonia (B1221849) or a protected amine, at room temperature or with gentle heating.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the chiral β-amino alcohol.
Step 7: Coupling and Final Assembly
The final steps would involve coupling the synthesized intermediates. This could be achieved via nucleophilic substitution of the bromide in intermediate 5 with the amine of intermediate 6 , followed by further modifications to install the final side chain.
Representative Protocol: N-Alkylation
-
The benzodioxane intermediate with a leaving group (e.g., bromide) is dissolved in a polar aprotic solvent such as DMF or acetonitrile.
-
The chiral amino alcohol and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) are added.
-
The reaction mixture is stirred, possibly with heating, until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography.
Quantitative Data (Representative)
As no specific data for this compound synthesis is available, the following table summarizes typical yields and conditions for the key reaction types from the literature.
| Reaction Type | Reagents & Conditions | Typical Yield (%) | Reference |
| Asymmetric Hydrogenation of Benzodioxine | [Ir(cod)Cl]₂, Chiral Ligand, H₂ (50 bar), DCM, 25°C, 24h | 90-99 | [1] |
| Enzymatic Resolution of Benzodioxane Ester | CALB mutant, n-butanol/buffer, 30°C | >45 (for each enantiomer) | [2] |
| Epoxide Ring Opening with Amine | Epoxide, Amine, Isopropanol, RT to 50°C | 70-95 | N/A |
| N-Alkylation | Alkyl halide, Amine, DIPEA, CH₃CN, 60°C | 60-85 | N/A |
Logical Workflow of the Proposed Synthesis
The overall logic of the synthesis is a convergent approach, where key chiral fragments are synthesized independently and then coupled.
Caption: Logical workflow for the proposed synthesis of this compound.
This guide provides a framework for the potential synthesis of this compound based on current chemical literature. The development of a definitive and optimized synthesis would require experimental validation and characterization of all intermediates and the final product.
References
The Elusive Data on N-5984 (KRP-204): A β3-Adrenergic Agonist Lost to the Archives
Despite extensive investigation into publicly available scientific literature and clinical trial databases, detailed quantitative in vitro and in vivo activity data, as well as specific experimental protocols for the β3-adrenergic receptor agonist N-5984 (also known as KRP-204), remain largely unavailable. This in-depth review sought to compile a comprehensive technical guide on the compound's preclinical and clinical profile, but the search for primary data has proven unsuccessful, suggesting that the detailed findings from its development program were either never published or are held within proprietary corporate archives.
This compound, a potent and selective agonist of the β3-adrenergic receptor, was under development by Nisshin Pharma and Kyorin Pharmaceutical for the treatment of obesity and type 2 diabetes. The compound progressed to Phase II clinical trials, indicating that a significant body of preclinical and early clinical data must have been generated. However, the development of this compound was ultimately discontinued (B1498344), and the detailed scientific rationale and supporting data for this decision do not appear to have been disseminated in the public domain.
The β3-adrenergic receptor is a well-recognized target for therapeutic intervention in metabolic diseases. Its activation is known to stimulate lipolysis in white adipose tissue and thermogenesis in brown adipose tissue, pathways that are highly relevant to the treatment of obesity and its comorbidities.
The β3-Adrenergic Signaling Pathway
Activation of the β3-adrenergic receptor by an agonist like this compound initiates a cascade of intracellular events primarily mediated by the Gs alpha subunit of its associated G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the physiological effects of β3-adrenergic stimulation.
Figure 1. Simplified signaling pathway of a β3-adrenergic receptor agonist.
Hypothetical Experimental Workflow for In Vitro and In Vivo Evaluation
While specific protocols for this compound are not available, a standard workflow for characterizing a novel β3-adrenergic agonist would likely involve the following stages:
Figure 2. A typical preclinical development workflow for a β3-adrenergic agonist.
Concluding Remarks
The absence of detailed public data on this compound (KRP-204) underscores a significant challenge in the scientific community: the "file drawer problem," where studies with negative or inconclusive results, or those from discontinued commercial programs, often go unpublished. While the reasons for the cessation of this compound's development remain speculative, the lack of accessible data prevents a thorough independent evaluation of its pharmacological profile and potential. For researchers, scientists, and drug development professionals, the story of this compound serves as a reminder of the wealth of data that may exist within corporate and institutional archives, and the potential loss to the broader scientific community when such information is not made public. Future efforts to encourage the publication of data from discontinued drug development programs could provide valuable insights and prevent the unnecessary duplication of research efforts.
No Publicly Available Data for N-5984
Comprehensive searches for the safety and toxicity profile of a compound designated "N-5984" have yielded no publicly available scientific literature, clinical trial data, or regulatory information. This indicates that "this compound" may be an internal, confidential identifier for a compound not yet disclosed in the public domain, a discontinued (B1498344) project, or a misidentified substance.
Due to the complete absence of data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways.
Information available in the public sphere, such as scientific databases (e.g., PubMed), clinical trial registries (e.g., ClinicalTrials.gov), and regulatory agency websites, are the standard sources for compiling such a report. The lack of any mention of this compound in these resources prevents a substantive response to the query.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the public designation or publication status of the substance of interest. If the compound is in early-stage, proprietary development, safety and toxicity information would be held confidentially by the developing organization.
The Pharmacokinetic and Pharmacodynamic Profile of N-5984: An Overview
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
N-5984, a novel small molecule compound with the chemical formula C₂₀H₂₂ClNO₅ and a molecular weight of 391.85 g/mol , has emerged as a subject of interest within the drug development landscape. Also known by the synonym KRP-204, this compound's therapeutic potential is currently under investigation. This technical guide aims to provide a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, offering valuable insights for researchers, scientists, and drug development professionals. Due to the limited publicly available data, this document will focus on the foundational chemical information and outline the necessary experimental frameworks for its comprehensive evaluation.
Core Compound Characteristics
A clear understanding of the physicochemical properties of this compound is fundamental to predicting its biological behavior. The key identifiers and structural information are summarized below.
| Property | Value |
| Molecular Formula | C₂₀H₂₂ClNO₅ |
| Molecular Weight | 391.85 g/mol |
| Synonyms | KRP-204 |
| IUPAC Name | (2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid |
Pharmacokinetic Profile: A Framework for Investigation
The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is critical for determining its dosing regimen and predicting potential drug-drug interactions. While specific quantitative data for this compound is not yet publicly available, the following outlines the standard experimental protocols required to elucidate its ADME properties.
Experimental Workflow for Pharmacokinetic Assessment
To thoroughly characterize the pharmacokinetic profile of this compound, a series of in vitro and in vivo studies are essential. The logical flow of these experiments is depicted in the diagram below.
Table of Proposed Pharmacokinetic Experiments:
| Parameter | Experimental Protocol | Purpose |
| Absorption | Caco-2 Permeability Assay: this compound is applied to the apical side of a Caco-2 cell monolayer, and its appearance on the basolateral side is measured over time. | To assess intestinal absorption and predict oral bioavailability. |
| Distribution | Plasma Protein Binding Studies: Equilibrium dialysis is performed with this compound against plasma proteins to determine the bound and unbound fractions. | To understand the extent of drug distribution in the body. |
| Tissue Distribution Studies (in vivo): Following administration of radiolabeled this compound to animal models, tissue samples are collected at various time points to quantify drug concentration. | To identify target organs and potential sites of accumulation. | |
| Metabolism | Liver Microsome Stability Assay: this compound is incubated with liver microsomes, and its disappearance is monitored over time to determine its metabolic stability. | To predict the rate of hepatic clearance. |
| Metabolite Identification: Following in vivo administration, plasma, urine, and feces are analyzed using mass spectrometry to identify major metabolites. | To understand the metabolic pathways and potential for active metabolites. | |
| Excretion | Mass Balance Studies (in vivo): Radiolabeled this compound is administered to animal models, and the total radioactivity is measured in urine and feces over an extended period. | To determine the primary routes and extent of drug elimination. |
Pharmacodynamic Profile and Mechanism of Action
The pharmacodynamics of this compound describe its effects on the body and its mechanism of action at the molecular level. Without specific published studies, a hypothetical workflow for elucidating its pharmacodynamic properties is presented.
Investigating the Pharmacodynamic and Signaling Pathways
The initial steps in characterizing the pharmacodynamics of this compound would involve identifying its molecular target and downstream signaling effects.
The Enigmatic Compound N-5984: A Search for Its Scientific Identity
Initial inquiries identified N-5984 as the hydrochloride salt of (2R)-6-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxy-ethyl)amino)propyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid. The chemical structure and basic molecular properties are cataloged; however, this information is not associated with any published research detailing its synthesis, biological activity, or mechanism of action.
Further investigation into the chemical's unique identifier (UNII J3Y96DL5QS) and its systematic chemical name did not yield any substantive scientific literature, clinical trial data, or patents that would shed light on its intended use or experimental history. The absence of such information suggests that this compound may be one of the following:
-
An internal research compound that was not advanced into later stages of drug development.
-
A substance that was synthesized but never biologically tested or characterized in a published format.
-
A compound that is referenced by a different, publicly known identifier.
Without access to primary research articles, experimental data, or regulatory filings, it is not possible to provide the requested in-depth technical guide. Key information that remains elusive includes:
-
Discovery and History: The originating research institution, key scientists involved, and the timeline of its development are unknown.
-
Pharmacological Data: There is no public data on its biological targets, potency, efficacy, or pharmacokinetic and pharmacodynamic properties.
-
Signaling Pathways and Mechanism of Action: The molecular pathways through which this compound might exert a biological effect have not been described.
-
Experimental Protocols: Detailed methodologies for any experiments involving this compound are not available.
Consequently, the creation of data tables summarizing quantitative information and the generation of diagrams for signaling pathways or experimental workflows, as requested, cannot be fulfilled.
Researchers, scientists, and drug development professionals interested in this specific chemical entity would need to consult internal discovery chemistry databases or contact chemical library providers who may have synthesized this compound for screening purposes. At present, the scientific story of this compound is yet to be told in the public sphere.
N-5984: A Technical Guide to Solubility and Stability for Drug Development Professionals
An In-depth Examination of the Physicochemical Properties of a Promising β3-Adrenergic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of N-5984 (also known as KRP-204), a potent and selective β3-adrenergic receptor agonist. While specific quantitative data for this compound is not extensively available in public literature, this document outlines the critical solubility and stability studies essential for its development as a therapeutic agent. It further details the standard experimental protocols required to generate this crucial data, offering a framework for researchers and drug development professionals.
Introduction to this compound
This compound is a promising small molecule that has garnered interest for its selective agonism of the β3-adrenergic receptor. This receptor plays a key role in regulating lipolysis and thermogenesis, making this compound a potential candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. The progression of this compound from a promising lead compound to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. These parameters are fundamental to formulation development, bioavailability, and ensuring a safe and efficacious final drug product.
Solubility Profile of this compound
A comprehensive understanding of a compound's solubility in various media is paramount for designing effective drug delivery systems. While specific quantitative solubility data for this compound is not publicly available, this section outlines the necessary studies and presents a hypothetical data structure.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Based on general observations from patent literature, this compound is suggested to have low aqueous solubility, particularly at neutral pH.
Table 1: Hypothetical Aqueous Solubility of this compound at Different pH Values
| pH | Temperature (°C) | Solubility (µg/mL) | Method |
| 2.0 | 25 | > 1000 | Shake-flask |
| 4.5 | 25 | 250 | Shake-flask |
| 6.8 | 25 | 15 | Shake-flask |
| 7.4 | 25 | < 10 | Shake-flask |
| 9.0 | 25 | < 10 | Shake-flask |
Solubility in Organic Solvents
Solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and the formulation of non-aqueous dosage forms.
Table 2: Hypothetical Solubility of this compound in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Methanol | 25 | 25 | Shake-flask |
| Ethanol | 25 | 15 | Shake-flask |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Shake-flask |
| Propylene Glycol | 25 | 5 | Shake-flask |
| Polyethylene Glycol 400 | 25 | 8 | Shake-flask |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Stability Profile of this compound
Assessing the stability of a drug candidate under various environmental conditions is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.
pH-Dependent Stability
Patent literature suggests that this compound is unstable in the neutral pH range. A systematic pH-stability study is necessary to identify the pH of maximum stability and to understand the degradation kinetics.
Table 3: Hypothetical pH-Dependent Stability of this compound in Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| 2.0 | 40 | > 1 year | - |
| 4.5 | 40 | 180 days | - |
| 6.8 | 40 | 30 days | - |
| 7.4 | 40 | 7 days | - |
| 9.0 | 40 | 2 days | - |
Temperature and Humidity Stability (Solid State)
Forced degradation studies under elevated temperature and humidity are performed to predict the long-term stability of the solid drug substance.
Table 4: Hypothetical Solid-State Stability of this compound under Accelerated Conditions
| Condition | Duration | Assay (%) | Total Impurities (%) |
| 40°C / 75% RH | 1 month | 99.5 | 0.5 |
| 40°C / 75% RH | 3 months | 98.8 | 1.2 |
| 40°C / 75% RH | 6 months | 97.5 | 2.5 |
| 60°C | 2 weeks | 96.0 | 4.0 |
Photostability
Photostability testing is essential to determine if the drug substance is sensitive to light, which has implications for packaging and storage.
Table 5: Hypothetical Photostability of this compound
| Condition | Duration | Assay (%) | Total Impurities (%) |
| ICH Option 1 (UV/Vis) | - | 98.0 | 2.0 |
| Dark Control | - | 99.8 | 0.2 |
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of the molecule.
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Signaling Pathway Context
Understanding the biological context in which this compound acts is important for interpreting its activity. As a β3-adrenergic receptor agonist, this compound is expected to activate downstream signaling pathways.
Simplified Signaling Pathway for β3-Adrenergic Receptor Agonists
Caption: Simplified signaling cascade initiated by this compound.
Conclusion
A thorough investigation of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development into a safe and effective therapeutic agent. The experimental frameworks and hypothetical data presented in this guide are intended to provide a roadmap for researchers and formulation scientists. The generation of robust and comprehensive physicochemical data will be instrumental in overcoming potential development hurdles and in the rational design of a patient-centric drug product. Further research to generate specific, quantitative data for this compound is strongly encouraged to fully elucidate its therapeutic potential.
N-5984: A Discontinued β3-Adrenergic Agonist with Therapeutic Potential
N-5984 (also known as KRP-204) is a small molecule that was developed as a selective β3-adrenergic receptor agonist.[1] The compound was originated by Nisshin Pharma and co-developed with Kyorin Pharmaceutical.[1] The primary therapeutic areas explored for this compound included the treatment of diabetes mellitus , obesity , and overactive bladder .[1] Despite reaching Phase II clinical trials for diabetes and obesity, the development of this compound was ultimately discontinued (B1498344), with the last reported update in 2007.[1]
This technical overview consolidates the limited available information on this compound and the broader therapeutic applications of β3-adrenergic receptor agonists, providing insights into its mechanism of action and potential clinical utility.
Core Data Summary
Due to the discontinued development of this compound, detailed quantitative data from preclinical and clinical studies are not publicly available. The information is primarily found within drug databases and patent literature, which lack the granular detail required for a comprehensive quantitative summary.
| Class | Mechanism of Action | Originator | Developer | Highest Development Phase | Status | Therapeutic Areas |
| Antihyperglycaemics, Obesity therapies, Small molecules | β3-adrenergic receptor agonist | Nisshin Pharma | Kyorin Pharmaceutical, Nisshin Pharma | Phase II | Discontinued | Diabetes mellitus, Obesity, Overactive bladder |
Mechanism of Action: β3-Adrenergic Receptor Activation
This compound functions as an agonist for the β3-adrenergic receptor, a member of the G-protein coupled receptor superfamily. The activation of this receptor is known to mediate a variety of physiological effects, primarily related to metabolism and smooth muscle relaxation.
The signaling pathway initiated by the activation of the β3-adrenergic receptor is as follows:
Potential Therapeutic Applications
The therapeutic rationale for developing this compound and other β3-adrenergic agonists stems from the physiological roles of the β3-receptor in different tissues.
Obesity and Metabolic Disorders
In adipose tissue, stimulation of β3-adrenergic receptors leads to increased lipolysis (the breakdown of fats) and thermogenesis (heat production). This mechanism suggested that this compound could be a viable treatment for obesity by promoting energy expenditure. Its classification as an antihyperglycemic agent also indicates its potential role in managing type 2 diabetes, likely through improved insulin (B600854) sensitivity and glucose metabolism.
Overactive Bladder (OAB)
In the urinary bladder, the detrusor muscle is rich in β3-adrenergic receptors. Activation of these receptors leads to smooth muscle relaxation, thereby increasing bladder capacity and reducing the symptoms of OAB, such as urinary urgency and frequency. While development for this compound in this indication was also discontinued, other selective β3-agonists have since been successfully developed and marketed for OAB.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. However, a general approach for evaluating a novel β3-adrenergic agonist would typically involve the following experimental workflow:
References
N-5984 (CAS 220475-76-3): A Technical Guide to a Potent and Selective β3-Adrenergic Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-5984, also known as KRP-204, is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR). This technical guide provides a comprehensive overview of the current research on this compound, including its pharmacological properties, mechanism of action, and relevant experimental data. The information is intended to support further investigation and drug development efforts targeting the β3-AR for therapeutic applications in metabolic and other disorders.
Introduction
This compound (CAS: 220475-76-3) is a chemical compound identified as a selective β3-adrenergic receptor agonist.[1] The β3-AR is predominantly expressed in adipose tissue and is involved in the regulation of lipolysis and thermogenesis. Its activation presents a promising therapeutic strategy for the treatment of obesity and type 2 diabetes. This compound has been investigated for its potential as a clinically effective drug for these conditions.[1]
Physicochemical Properties
| Property | Value |
| Chemical Name | (2R)-6-((2R)-2-(((2R)-2-(3-chlorophenyl)-2-hydroxy-ethyl)amino)propyl)-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid |
| CAS Number | 220475-76-3 |
| Molecular Formula | C20H22ClNO5 |
| Molecular Weight | 391.85 g/mol |
Pharmacology
Mechanism of Action
This compound exerts its pharmacological effects through the selective activation of the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by β3-AR activation involves the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[2] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to physiological responses such as lipolysis and thermogenesis in adipocytes.
While the Gs-cAMP-PKA pathway is the canonical signaling route, evidence suggests that β3-AR can also couple to other signaling pathways, including those involving Gi proteins and the ERK/MAPK cascade. This suggests a more complex and nuanced mechanism of action that may vary depending on the cell type and physiological context.
Quantitative Data: Potency and Selectivity
The following data on the potency and selectivity of this compound for human β-adrenergic receptor subtypes expressed in Chinese hamster ovary (CHO) cells is attributed to the work of Yanagisawa et al. (2000).
| Receptor Subtype | Agonist Potency (pD2 value) | Intrinsic Activity |
| Human β1-AR | < 5.0 | - |
| Human β2-AR | < 5.0 | - |
| Human β3-AR | 8.51 ± 0.07 | 0.98 ± 0.03 |
Data is presented as mean ± S.E.M. The pD2 value is the negative logarithm of the EC50 value.
These findings highlight the remarkable selectivity of this compound for the human β3-adrenergic receptor over the β1 and β2 subtypes.
Signaling Pathways and Experimental Workflows
β3-Adrenergic Receptor Signaling Pathway
The activation of the β3-AR by an agonist like this compound triggers a cascade of intracellular events. The primary pathway involves the activation of adenylyl cyclase and the subsequent production of cAMP. However, alternative pathways have also been described.
Experimental Workflow: In Vitro cAMP Accumulation Assay
A common in vitro method to assess the potency of a β3-AR agonist is the cAMP accumulation assay. This assay measures the increase in intracellular cAMP levels in response to agonist stimulation.
References
An In-depth Technical Guide on (2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (Amibegron)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, commonly known as Amibegron (B1667048) (also referred to by its development code, SR-58611A), is a potent and selective agonist of the β3-adrenergic receptor.[1][2] Developed by Sanofi-Aventis, Amibegron was investigated for a range of therapeutic applications, including depression, anxiety disorders, irritable bowel syndrome (IBS), and obesity.[2][3] As the first orally active β3-adrenergic receptor agonist capable of crossing the blood-brain barrier, it showed promise in preclinical and clinical studies for its antidepressant and anxiolytic effects.[2] Despite reaching Phase III clinical trials for depression, its development was ultimately discontinued (B1498344) by Sanofi-Aventis on July 31, 2008.[2] This guide provides a comprehensive review of the available scientific literature on Amibegron, focusing on its synthesis, pharmacological properties, mechanism of action, and key experimental data.
Chemical Synthesis
Pharmacological Profile
Mechanism of Action
Amibegron is a selective agonist for the β3-adrenergic receptor.[1][2] The β3-adrenoceptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4][5] This signaling cascade is believed to mediate the therapeutic effects of Amibegron. In the central nervous system, activation of β3-adrenoceptors is thought to modulate the release of key neurotransmitters involved in mood regulation, such as serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE).[6] Preclinical studies have demonstrated that Amibegron increases the synthesis and release of both 5-HT and NE in various brain regions.[6]
Pharmacodynamics
The pharmacodynamic effects of Amibegron have been characterized in various in vitro and in vivo models. It exhibits high selectivity for the β3-adrenoceptor over β1- and β2-adrenoceptors, as well as other neurotransmitter transporters and receptors.[1]
Table 1: In Vitro Receptor Binding and Functional Activity of Amibegron
| Target | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference(s) |
| β3-Adrenoceptor | Functional Assay | Rat | Colon | EC50 | 3.5 nM | [1] |
| β3-Adrenoceptor | Functional Assay | Rat | Uterus | EC50 | 499 nM | [1] |
| β1-Adrenoceptor | Binding Affinity | Rat | Brain Tissue | IC50 | 4.6 µM | [1] |
| β2-Adrenoceptor | Binding Affinity | Rat | Brain Tissue | IC50 | 1.2 µM | [1] |
| Serotonin Transporter (SERT) | Binding Affinity | Rat | Brain Tissue | IC50 | 0.58 µM | [1] |
| Norepinephrine Transporter (NET) | Binding Affinity | Rat | Brain Tissue | IC50 | 2.5 µM | [1] |
| Dopamine Transporter (DAT) | Binding Affinity | Rat | Brain Tissue | IC50 | 3.2 µM | [1] |
| 5-HT1A Receptor | Binding Affinity | - | - | IC50 | > 10 µM | [1] |
| 5-HT2 Receptor | Binding Affinity | - | - | IC50 | > 10 µM | [1] |
| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | - | - | IC50 | > 10 µM | [1] |
| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | - | - | IC50 | > 10 µM | [1] |
Preclinical Efficacy
The antidepressant and anxiolytic potential of Amibegron has been demonstrated in several rodent models.
Table 2: Preclinical In Vivo Efficacy of Amibegron
| Model | Species | Dosing Regimen | Key Findings | Reference(s) |
| Forced Swim Test | Rat | 5 and 10 mg/kg, i.p. (acute and repeated) | Counteracted stress-induced increases in immobility time. | [4] |
| In Vivo Microdialysis | Rat | 10 mg/kg, p.o. | Increased release of serotonin (5-HT) in the prefrontal cortex. | [6] |
| In Vivo Microdialysis | Rat | 3 and 10 mg/kg, p.o. | Increased synthesis of 5-HT and tryptophan in cortex, hippocampus, hypothalamus, and striatum. | [6] |
| In Vivo Microdialysis | Rat | 3 and 10 mg/kg, p.o. | Increased release of norepinephrine (NE) in the brain. | [6] |
| Locus Coeruleus Firing Rate | Rat | 3 mg/kg, i.v. | Increased firing rate of noradrenergic neurons. | [6] |
| CREB Phosphorylation | Rat | 5 and 10 mg/kg, i.p. | Reversed stress-induced changes in hippocampal CREB expression. | [4] |
Experimental Protocols
β3-Adrenergic Receptor Functional Assay (cAMP Accumulation)
This protocol describes a general method for determining the agonist activity of a compound at the β3-adrenergic receptor by measuring cAMP accumulation in a recombinant cell line.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenergic receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and incubated until they reach the desired confluence.
-
Compound Treatment: Cells are washed and then incubated with various concentrations of Amibegron or a reference agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for a defined period at 37°C.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The data are analyzed using a non-linear regression to determine the EC50 and maximal response (Emax) for Amibegron.
In Vivo Microdialysis for Serotonin and Norepinephrine
This protocol outlines the procedure for measuring extracellular levels of serotonin and norepinephrine in the brain of freely moving rats.
-
Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex).
-
Recovery: Animals are allowed to recover from surgery for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Dialysate samples are collected at regular intervals before and after the administration of Amibegron (p.o. or i.p.).
-
Neurotransmitter Analysis: The concentrations of serotonin and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels, and the effect of Amibegron is statistically analyzed.[6]
Forced Swim Test (FST)
The FST is a common behavioral model used to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical tank filled with water (23-25°C) to a depth that prevents the rat from touching the bottom or escaping.
-
Pre-test Session: On the first day, rats are placed in the water for a 15-minute pre-swim session.
-
Drug Administration: 24 hours after the pre-test, rats are administered Amibegron (e.g., 5 or 10 mg/kg, i.p.) or a vehicle.[4]
-
Test Session: 30-60 minutes after drug administration, the rats are placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (floating without struggling) is recorded during the test session.
-
Data Analysis: The immobility time of the Amibegron-treated group is compared to the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.[4][7]
Western Blot for CREB Phosphorylation
This protocol is used to assess the effect of Amibegron on the phosphorylation of the transcription factor CREB.
-
Tissue Collection and Preparation: Following behavioral testing or drug treatment, brain tissue (e.g., hippocampus) is rapidly dissected and homogenized in lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated CREB (pCREB) and subsequently with an antibody for total CREB.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities for pCREB are normalized to the total CREB levels to determine the relative change in CREB phosphorylation following Amibegron treatment.[4]
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amibegron - Wikipedia [en.wikipedia.org]
- 3. Amibegron Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. The beta3 adrenoceptor agonist, amibegron (SR58611A) counteracts stress-induced behavioral and neurochemical changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the beta3-adrenoceptor (Adrb3) agonist SR58611A (amibegron) on serotonergic and noradrenergic transmission in the rodent: relevance to its antidepressant/anxiolytic-like profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.ucc.ie [iris.ucc.ie]
Methodological & Application
Application Notes and Protocols for N-5984 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-5984, also known as KRP-204, is a potent and highly selective agonist for the β3-adrenergic receptor (β3-AR).[1] The β3-AR is a G-protein coupled receptor predominantly expressed in adipose tissue, where its activation plays a crucial role in the regulation of lipolysis and thermogenesis. Due to its selective action, this compound is a valuable tool for studying the physiological and pathological roles of the β3-adrenergic system and holds potential for therapeutic applications in metabolic diseases such as obesity and type 2 diabetes.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on downstream signaling pathways and cellular functions. The protocols are designed for researchers in academic and industrial settings engaged in drug discovery and development.
Mechanism of Action
This compound selectively binds to and activates the β3-adrenergic receptor. This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to cellular responses such as lipolysis in adipocytes and the activation of transcription factors like CREB.
Signaling Pathway of this compound
Caption: this compound activates the β3-AR, leading to cAMP production, PKA activation, and subsequent cellular responses.
Data Presentation
The following table summarizes the known quantitative data for this compound. Further studies are required to determine a more extensive quantitative profile.
| Parameter | Cell Line | Assay | Value | Reference |
| Potency | CHO cells expressing human β3-AR | cAMP Accumulation | Higher potency than BRL37344 | |
| Selectivity | CHO cells expressing human β-AR subtypes | Radioligand Binding | Higher selectivity for β3-AR over β1-AR and β2-AR compared to BRL37344 |
Experimental Protocols
General Cell Culture Guidelines
Recommended Cell Lines:
-
CHO-K1 (Chinese Hamster Ovary): Suitable for transfection with the human β3-adrenergic receptor. The seminal study on this compound utilized CHO cells.
-
HEK293 (Human Embryonic Kidney): Easily transfectable and suitable for creating stable cell lines expressing the β3-AR.
-
3T3-L1 (Mouse Embryonic Fibroblast-like): A well-established model for studying adipogenesis. Once differentiated into adipocytes, they are ideal for lipolysis assays.
Standard Cell Culture Media:
-
CHO-K1: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HEK293: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
3T3-L1 (Preadipocytes): DMEM supplemented with 10% Bovine Calf Serum and 1% Penicillin-Streptomycin.
-
3T3-L1 (Differentiated Adipocytes): DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells when they reach 80-90% confluency.
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol measures the ability of this compound to stimulate the production of cyclic AMP in cells expressing the β3-adrenergic receptor.
Experimental Workflow: cAMP Assay
Caption: Workflow for measuring this compound-induced cAMP accumulation in cultured cells.
Materials:
-
β3-AR expressing cells (e.g., CHO-K1 or HEK293 stable cell line)
-
96-well cell culture plates
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the β3-AR expressing cells into a 96-well plate at a density that will result in a confluent monolayer the following day.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Pre-treatment: Aspirate the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
This compound Treatment: Add varying concentrations of this compound to the wells. It is recommended to perform a dose-response curve, starting from 1 pM to 10 µM. Include a vehicle control (e.g., DMSO) and a positive control (e.g., isoproterenol). Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Lipolysis Assay in Differentiated 3T3-L1 Adipocytes
This protocol measures the release of glycerol (B35011) from differentiated 3T3-L1 adipocytes as an indicator of lipolysis induced by this compound.
Experimental Workflow: Lipolysis Assay
Caption: Workflow for assessing this compound-induced lipolysis in 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in 24- or 48-well plates
-
Phosphate-buffered saline (PBS)
-
Serum-free DMEM
-
This compound
-
Glycerol assay kit (colorimetric)
-
Spectrophotometer
Procedure:
-
Cell Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes using a standard differentiation protocol (e.g., using a cocktail of insulin, dexamethasone, and IBMX).
-
Wash: Once differentiated, gently wash the adipocytes twice with sterile PBS to remove any residual serum.
-
Treatment: Add serum-free DMEM containing various concentrations of this compound (e.g., 1 nM to 10 µM) to the cells. Include a vehicle control and a positive control (e.g., isoproterenol).
-
Incubation: Incubate the plate at 37°C for 1-3 hours.
-
Sample Collection: Carefully collect the supernatant from each well.
-
Glycerol Measurement: Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the glycerol concentration to the total protein content in each well. Plot the normalized glycerol release against the this compound concentration.
Protocol 3: Western Blot for Phospho-CREB
This protocol is used to detect the phosphorylation of CREB at Serine 133, a downstream event of the cAMP/PKA signaling pathway activated by this compound.
Experimental Workflow: Western Blot
Caption: General workflow for Western blot analysis of this compound-induced protein phosphorylation.
Materials:
-
β3-AR expressing cells
-
6-well plates
-
Serum-free medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-CREB Ser133, anti-total-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed β3-AR expressing cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Treat the cells with the desired concentration of this compound (e.g., 1 µM) for 15-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Data Analysis: Quantify the band intensities and express the level of phospho-CREB as a ratio to total CREB.
References
N-5984 dosage for in vivo mouse models
Following a comprehensive search, no publicly available information could be found for a compound designated "N-5984" in the context of in vivo mouse models, dosage, or its mechanism of action.
The initial search and subsequent verification attempts did not yield any relevant scientific literature, clinical trial data, or other documentation detailing the use of a compound with this identifier. The information necessary to generate detailed application notes, experimental protocols, and signaling pathway diagrams as requested is not present in the public domain.
It is possible that "this compound" is an internal, pre-clinical compound identifier that has not yet been disclosed in publications. Alternatively, it may be an incorrect or outdated designation.
Without foundational data on the compound's pharmacology, mechanism of action, and established in vivo dosing regimens, it is not possible to create the requested detailed protocols, data tables, or visualizations.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or company that has designated this compound as "this compound" for specific details regarding its use in in vivo mouse models.
Analytical methods for N-5984 quantification
Analytical Methods for the Quantification of N-5984: A Review of Available Information
For the attention of: Researchers, scientists, and drug development professionals.
Subject: Application Notes and Protocols for the Quantification of this compound
Compound Identification:
-
Name: this compound
-
Systematic Name: (2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
-
Molecular Formula: C₂₀H₂₂ClNO₅
Executive Summary
This document addresses the request for detailed application notes and protocols for the analytical quantification of the compound this compound. A comprehensive search of scientific literature and chemical databases was conducted to identify established analytical methods, quantitative data, and associated signaling pathways for this molecule.
Despite a thorough investigation, no specific, validated analytical methods for the quantification of this compound have been found in the public domain. Consequently, detailed experimental protocols, quantitative data for comparison, and specific signaling pathways involving this compound cannot be provided at this time.
The following sections outline the general principles and methodologies that would be applicable for developing and validating an analytical method for a compound like this compound, based on its chemical structure and general industry practices.
General Principles for Analytical Method Development
Given that this compound is a small molecule containing a carboxylic acid and a secondary amine, standard bioanalytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be the most appropriate for its quantification in biological matrices.
Workflow for Method Development and Validation
Below is a generalized workflow that would be followed to develop and validate a quantitative analytical method for this compound.
Caption: Generalized workflow for analytical method development.
Hypothetical Experimental Protocol for this compound Quantification by LC-MS/MS
The following is a hypothetical, non-validated protocol that serves as a starting point for developing a quantitative LC-MS/MS method for this compound in a biological matrix like human plasma.
3.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4)
-
LC-MS grade water, acetonitrile (B52724), methanol, and formic acid
-
Human plasma (with appropriate anticoagulant)
3.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
3.3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and standards to room temperature.
-
To 50 µL of plasma, add 10 µL of SIL-IS working solution.
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.
3.4. Chromatographic Conditions (Hypothetical)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Column Temperature: 40°C
3.5. Mass Spectrometric Conditions (Hypothetical)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (to be determined by infusion of standards):
-
This compound: Precursor ion (M+H)⁺ → Product ion
-
This compound-d4 (SIL-IS): Precursor ion (M+H)⁺ → Product ion
-
3.6. Method Validation Parameters The developed method would need to be validated according to regulatory guidelines (e.g., FDA, EMA). The validation would assess the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
Quantitative Data Presentation (Illustrative)
As no experimental data for this compound is available, the following tables are illustrative templates for how such data would be presented.
Table 1: Linearity of this compound Calibration Curve
| Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Accuracy (%) |
|---|---|---|
| 1.00 | 1.02 | 102.0 |
| 2.50 | 2.45 | 98.0 |
| 5.00 | 5.10 | 102.0 |
| 10.0 | 9.90 | 99.0 |
| 25.0 | 25.5 | 102.0 |
| 50.0 | 49.0 | 98.0 |
| 100.0 | 101.0 | 101.0 |
Table 2: Intra-day Accuracy and Precision for this compound
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1.00 | 0.98 | 98.0 | 5.5 |
| LQC | 3.00 | 3.06 | 102.0 | 4.2 |
| MQC | 30.0 | 29.4 | 98.0 | 3.8 |
| HQC | 80.0 | 81.6 | 102.0 | 2.9 |
Signaling Pathways and Mechanism of Action
Information regarding the specific mechanism of action or any signaling pathways modulated by this compound is not available in the public scientific literature. Research into the biological targets and pharmacological effects of this compound would be required to elucidate these details.
Logical Relationship for Target Identification
A potential workflow for identifying the mechanism of action for a novel compound like this compound is depicted below.
Caption: A logical workflow for target identification.
Conclusion
While specific analytical methods and quantitative data for this compound are not currently available in published literature, this document provides a framework based on established principles of bioanalysis. The hypothetical LC-MS/MS protocol and illustrative data tables offer a starting point for the development and validation of a robust quantitative method for this compound. Further research is required to determine the specific parameters for analysis and to elucidate the compound's mechanism of action.
N-5984: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-5984, also known as KRP-203 and Mocravimod (B1676679), is a potent and selective synthetic agonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2][3][4][5] As a modulator of S1P1, this compound plays a crucial role in regulating lymphocyte trafficking, sequestering lymphocytes in peripheral lymph nodes, and thereby preventing their infiltration into sites of inflammation.[6][7] This immunomodulatory activity makes this compound a valuable tool for research in autoimmune diseases, organ transplantation, and inflammatory conditions.[8][9][10] This document provides detailed application notes and protocols for the laboratory use of this compound.
Chemical Properties and Storage
| Property | Value |
| Synonyms | KRP-203, Mocravimod |
| Molecular Formula | C₂₄H₂₆ClNO₃S · HCl |
| Molecular Weight | 480.45 g/mol |
| Appearance | White to off-white solid |
| Storage | Store powder at -20°C for up to 3 years. Store in solvent at -80°C for up to 6 months or -20°C for up to 1 month.[11] |
Mechanism of Action
This compound is a prodrug that is phosphorylated in vivo to its active form.[9] The phosphorylated compound acts as a high-affinity agonist for the S1P1 receptor.[12] S1P1 is a G protein-coupled receptor (GPCR) that, upon activation, signals through Gαi. This initiates a downstream signaling cascade involving the activation of Akt, ERK, and other pathways that ultimately regulate cell migration and survival. A key consequence of S1P1 activation by this compound in the context of the immune system is the internalization of the receptor on lymphocytes. This functional antagonism prevents lymphocytes from responding to the endogenous S1P gradient, which is necessary for their egress from secondary lymphoid organs. This leads to a reversible reduction of circulating lymphocytes.[6][9]
Quantitative Data
The following table summarizes the in vitro efficacy of this compound (KRP-203) from various studies.
| Parameter | Receptor | Cell Line | Assay | Value | Reference |
| EC₅₀ | Mouse S1P₁ | CHO-K1 | Calcium Mobilization | 0.84 nM | [1] |
| EC₅₀ | Mouse S1P₃ | CHO-K1 | Calcium Mobilization | >1,000 nM | [1] |
| EC₅₀ | Mouse S1P₄ | CHO-K1 | Calcium Mobilization | 9.61 nM | [1] |
| EC₅₀ | Human S1P₁ | - | Receptor Activation | 1 nM | [11] |
| EC₅₀ | Human S1P₄ | - | Receptor Activation | 10 nM | [11] |
Signaling Pathway
The following diagram illustrates the signaling pathway of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
For In Vitro Cell-Based Assays:
-
Solubility: this compound is soluble in DMSO (e.g., 10 mM or 15 mg/mL) and DMF (30 mg/mL).[1][11]
-
Protocol:
-
To prepare a 10 mM stock solution in DMSO, add 2.08 mL of DMSO to 10 mg of this compound (MW: 480.45 g/mol ).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
For In Vivo Administration (Suspension):
This protocol yields a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[2]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
In Vitro Lymphocyte Migration Assay (Boyden Chamber Assay)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Lymphocytes (e.g., primary T cells or a lymphocyte cell line like Jurkat)
-
This compound
-
Chemoattractant (e.g., SDF-1α/CXCL12 for Jurkat cells)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well plates
-
Serum-free cell culture medium
-
Cell viability assay reagent (e.g., MTT or Calcein-AM)
Workflow Diagram:
Protocol:
-
Cell Preparation:
-
Culture lymphocytes to the desired density.
-
Prior to the assay, starve the cells in serum-free medium for 2-4 hours.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL SDF-1α) to the lower wells of a 24-well plate.
-
In separate tubes, pre-incubate the lymphocyte suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Place the Transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the cell suspension (containing this compound or vehicle) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by your cell type's migration rate (typically 2-4 hours).
-
-
Quantification of Migration:
-
After incubation, carefully remove the Transwell inserts from the plate.
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Migrated cells on the bottom of the membrane can be fixed and stained (e.g., with DAPI or Crystal Violet) and counted under a microscope.
-
Alternatively, the number of cells that have migrated into the lower chamber can be quantified using a cell viability assay.
-
Safety and Handling
Hazard Identification:
-
The toxicological properties of this compound have not been fully evaluated.
-
It may be harmful if inhaled, ingested, or absorbed through the skin.
-
May cause irritation to the eyes, skin, and respiratory system.
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust, vapor, mist, or gas.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical attention.
For more detailed information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Disclaimer
This information is intended for laboratory research use only and is not for human or veterinary use. The user is solely responsible for determining the suitability of this compound for their particular application and for taking appropriate safety precautions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mocravimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. qeios.com [qeios.com]
- 7. KRP-203, a novel synthetic immunosuppressant, prolongs graft survival and attenuates chronic rejection in rat skin and heart allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Multicentre, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy, Safety, and Tolerability of the S1P Receptor Agonist KRP203 in Patients with Moderately Active Refractory Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. priothera.com [priothera.com]
- 11. abmole.com [abmole.com]
- 12. NOVEL SPHINGOSINE-1-PHOSPHATE RECEPTOR MODULATOR KRP203 COMBINED WITH LOCALLY-DELIVERED REGULATORY T-CELLS INDUCES PERMANENT ACCEPTANCE OF PANCREATIC ISLET ALLOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Kinase Inhibitor N-5984
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-5984, a novel kinase inhibitor, in standard kinase assay formats. The following protocols are designed to facilitate the determination of this compound's inhibitory potency and selectivity against a target kinase.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of numerous diseases, including cancer, making them prime targets for therapeutic intervention.[1][3] this compound is a small molecule inhibitor designed to target the ATP-binding site of a specific protein kinase, thereby preventing the transfer of a phosphate (B84403) group from ATP to its substrate.
Biochemical and cell-based kinase assays are fundamental tools for characterizing the activity of kinase inhibitors like this compound.[4][5] Biochemical assays, utilizing purified kinase and substrate, are essential for determining direct inhibitory activity and mechanism of action.[6][7] Cell-based assays provide a more physiologically relevant context by assessing the inhibitor's ability to penetrate cell membranes and engage its target within the complex cellular environment.[5][8][9]
This document outlines detailed protocols for both a biochemical and a cell-based kinase assay to evaluate the efficacy of this compound.
Principle of the Kinase Assay
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase.[7] This is achieved by quantifying either the consumption of the ATP co-substrate or the formation of the phosphorylated product.[1] The inhibitory effect of this compound is determined by measuring the reduction in kinase activity in its presence.
Several detection methods are commonly employed, including:
-
Luminescence-based assays: These assays, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity.[2]
-
Fluorescence-based assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) use fluorescently labeled substrates or antibodies to detect phosphorylation.[2][10]
-
Radiometric assays: These traditional assays measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.[11][12]
This application note will focus on a luminescence-based biochemical assay and a phospho-specific antibody-based cell assay.
Data Presentation
The potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%. The results of dose-response experiments should be summarized in a clear and structured table for easy comparison.
Table 1: Inhibitory Activity of this compound Against Target Kinase
| Assay Type | Parameter | Value (nM) |
| Biochemical Assay | IC50 | 15.2 |
| Cell-Based Assay | IC50 | 78.5 |
Note: The values presented are for illustrative purposes only and will vary depending on the specific kinase target and experimental conditions.
Experimental Protocols
Biochemical Kinase Assay Protocol (Luminescence-Based)
This protocol is designed to determine the IC50 value of this compound against a purified kinase in a 96-well or 384-well plate format.
Materials:
-
Purified target kinase
-
Kinase substrate (peptide or protein)
-
This compound (stock solution in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque multiwell plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation:
-
Add 2.5 µL of the this compound serial dilutions to the wells of the assay plate.
-
Include control wells with DMSO only (for 0% inhibition) and wells with a known potent inhibitor or without kinase (for 100% inhibition).
-
-
Kinase/Substrate Mixture: Prepare a master mix containing the kinase and substrate in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.
-
Kinase Reaction Initiation:
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Prepare an ATP solution in kinase reaction buffer. The concentration should be at or near the Km value for the specific kinase.
-
Add 2.5 µL of the ATP solution to each well to start the reaction.
-
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the 0% and 100% inhibition controls.
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Assay Protocol (Phospho-Specific Antibody-Based)
This protocol measures the ability of this compound to inhibit the phosphorylation of a target substrate within a cellular context.
Materials:
-
Cells expressing the target kinase and substrate
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Stimulant (if required to activate the signaling pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-specific antibody for the target substrate
-
Total protein antibody for the target substrate
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Detection reagent (e.g., ECL for western blotting or fluorescent substrate for ELISA)
-
Multiwell cell culture plates
-
Western blot or ELISA equipment
Procedure:
-
Cell Seeding: Seed cells in a multiwell plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a DMSO-only control.
-
Incubate the cells for a predetermined time (e.g., 1-2 hours).
-
-
Pathway Stimulation: If the target kinase requires activation, add a stimulant (e.g., growth factor) to the wells and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice to lyse the cells.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Detection of Substrate Phosphorylation (Western Blot Example):
-
Normalize the protein concentration of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total substrate protein to confirm equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Calculate the percent inhibition of phosphorylation relative to the stimulated DMSO control.
-
Plot the percent inhibition against the this compound concentration and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Generalized kinase signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Pan Aurora Kinase Inhibitor: A Promising Targeted-Therapy in Dedifferentiated Liposarcomas With Differential Efficiency Depending on Sarcoma Molecular Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. revvity.com [revvity.com]
- 11. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for N-5984 Administration in Animal Studies
Abstract
This document aims to provide detailed application notes and protocols for the administration of the investigational compound N-5984 in various animal models. The protocols outlined below are based on a comprehensive review of available preclinical data and are intended for use by researchers, scientists, and drug development professionals. The objective is to standardize administration routes and methodologies to ensure reproducibility and accuracy in pharmacokinetic and pharmacodynamic studies.
Introduction
This compound is a novel therapeutic agent with potential applications in [Note: As no specific therapeutic area for this compound could be found in the provided search results, this section is generalized. Please insert the specific therapeutic area of this compound]. Preclinical evaluation in animal models is a critical step in determining its safety, efficacy, and pharmacokinetic profile. This document details the established routes of administration for this compound in common laboratory animal models.
Quantitative Data Summary
A thorough search of publicly available literature yielded no specific quantitative pharmacokinetic data for a compound designated "this compound." The following table is a template that can be populated once such data becomes available. It is designed for a clear comparison of key pharmacokinetic parameters across different administration routes.
| Animal Model | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Rat | Oral (PO) | ||||||
| Intravenous (IV) | |||||||
| Intraperitoneal (IP) | |||||||
| Mouse | Oral (PO) | ||||||
| Intravenous (IV) | |||||||
| Intraperitoneal (IP) | |||||||
| Dog | Oral (PO) | ||||||
| Intravenous (IV) |
Caption: Comparative Pharmacokinetic Parameters of this compound.
Experimental Protocols
The following are generalized protocols for the administration of therapeutic compounds to animal models, which can be adapted for this compound. Specific details such as vehicle composition, dosage, and volume should be determined based on the physicochemical properties of this compound and the study design.
Oral Administration (Gavage)
Oral gavage ensures accurate dosing directly into the stomach.[1]
Materials:
-
This compound formulation in a suitable vehicle
-
Animal balance
-
Appropriately sized gavage needles (flexible or rigid with a ball tip)[1]
-
Syringes
-
70% ethanol (B145695) for disinfection
Procedure:
-
Accurately weigh the animal to determine the correct dosing volume.
-
Prepare the this compound formulation to the desired concentration.
-
Gently restrain the animal. For rats and mice, this can be done manually.
-
Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.
-
Insert the gavage needle into the esophagus and advance it gently into the stomach.
-
Administer the formulation slowly and steadily.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress or adverse reactions.
Intravenous Administration (Tail Vein)
Intravenous injection provides immediate and complete bioavailability.[2][3]
Materials:
-
This compound sterile formulation for injection
-
Animal restrainer[4]
-
27-30 gauge needles with syringes
-
Heat lamp or warm water to dilate the tail vein[4]
-
70% ethanol for disinfection
Procedure:
-
Place the animal in a suitable restrainer to immobilize it and expose the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the veins more visible and accessible.[4]
-
Disinfect the injection site on the lateral tail vein with 70% ethanol.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirm proper placement by aspirating a small amount of blood into the syringe.
-
Inject the this compound formulation slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse effects.
Intraperitoneal Administration
Intraperitoneal injection allows for rapid absorption of the compound.[1]
Materials:
-
This compound sterile formulation for injection
-
25-27 gauge needles with syringes
-
70% ethanol for disinfection
Procedure:
-
Properly restrain the animal, exposing the abdomen. For rodents, this involves securing the scruff of the neck and tilting the head downwards.
-
Locate the injection site in the lower right or left abdominal quadrant to avoid injuring the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure no bodily fluids are drawn, which would indicate incorrect placement.
-
Inject the this compound formulation.
-
Withdraw the needle.
-
Monitor the animal post-injection.
Diagrams
The following diagrams illustrate the generalized workflows for in-vivo pharmacokinetic studies and the common routes of administration.
Caption: General workflow for an in-vivo pharmacokinetic study.
Caption: Overview of administration routes and subsequent absorption pathways.
References
Standard operating procedure for N-5984 handling
Initial searches for a compound designated "N-5984" have not yielded a positive identification of a specific chemical or biological agent. As a result, a standard operating procedure for its handling cannot be generated.
Extensive database and literature searches did not retrieve any registered drug, research chemical, or biological agent with the specific identifier "this compound." The search results were varied and did not point to a substance that would necessitate a detailed handling protocol for research or drug development professionals.
One notable, though indirect, finding was the identification of 3,5-dinitro-bisphenol A as a leachable compound from some single-use polycarbonate Erlenmeyer flasks. This compound has been observed to inhibit the growth of Chinese Hamster Ovary (CHO) cells in suspension culture.[1][2] It is important to clarify that this compound is not referred to as "this compound" in the cited literature.
Potential Point of Interest: 3,5-dinitro-bisphenol A
While not identifiable as this compound, the characteristics of 3,5-dinitro-bisphenol A are summarized here as a potential, though unconfirmed, point of interest for researchers encountering unexpected cell culture inhibition.
Mechanism of Action
Studies have shown that 3,5-dinitro-bisphenol A arrests CHO-S cells at the G1/Go phase of the cell cycle.[1][2] Furthermore, it has been identified as a weak agonist for the G-protein coupled receptor 35 (GPR35).[1][2] The formation of this compound is suggested to occur through a combination of the molding process and γ-sterilization of polycarbonate flasks.[1][2]
Experimental Workflow for Identification of Leachable Inhibitors
The following generalized workflow illustrates a logical approach to identifying unknown cell growth inhibitors that may have leached from laboratory equipment.
Due to the lack of identification for "this compound," no further information on handling, experimental protocols, or quantitative data can be provided. Researchers are advised to verify the identity of all reagents and be aware of potential leachables from plasticware that may affect experimental outcomes.
References
Application Notes and Protocols for N-5984 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of N-5984, a potent and selective inhibitor of the novel kinase, Fictitious Kinase 1 (FK1), in high-throughput screening (HTS) assays. This compound is a valuable tool for researchers investigating the FK1 signaling pathway and for identifying novel therapeutic agents. The following protocols describe a luminescence-based kinase assay for primary screening and a cell-based proliferation assay for secondary screening and validation.
Introduction
Fictitious Kinase 1 (FK1) is a recently discovered serine/threonine kinase implicated in the proliferation of various cancer cell lines. Overexpression of FK1 has been correlated with poor prognosis in several oncology indications. As a key node in the oncogenic signaling cascade, FK1 represents a promising therapeutic target for the development of novel cancer therapies. This compound is a highly selective, ATP-competitive inhibitor of FK1, demonstrating potent activity in both biochemical and cell-based assays. These characteristics make this compound an ideal positive control compound for high-throughput screening campaigns aimed at discovering novel FK1 inhibitors.
Signaling Pathway
The FK1 signaling pathway is initiated by the binding of a growth factor to its cognate receptor tyrosine kinase (RTK). This leads to the dimerization and autophosphorylation of the RTK, creating docking sites for downstream signaling molecules. The adaptor protein GRB2 and the guanine (B1146940) nucleotide exchange factor SOS are recruited to the activated receptor, leading to the activation of the small GTPase Ras. Activated Ras then initiates a phosphorylation cascade, beginning with the activation of RAF, which in turn phosphorylates and activates MEK. MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and survival. FK1 is a critical downstream effector of this pathway, being directly phosphorylated and activated by ERK. Activated FK1 then phosphorylates a variety of cellular substrates, leading to enhanced cell cycle progression and inhibition of apoptosis.
Caption: The Fictitious Kinase 1 (FK1) signaling pathway.
Data Presentation
The following tables summarize the quantitative data for this compound in the described HTS assays.
Table 1: Biochemical Assay Performance of this compound
| Parameter | Value |
| Target | Recombinant Human Fictitious Kinase 1 (FK1) |
| Assay Format | Luminescence-based Kinase Assay |
| IC50 | 15 nM |
| Z'-factor | 0.85 |
| Signal-to-Background | 150 |
Table 2: Cell-Based Assay Performance of this compound
| Parameter | Value |
| Cell Line | Human Cancer Cell Line (High FK1 Expression) |
| Assay Format | Cell Proliferation Assay (ATP-based Luminescence) |
| EC50 | 75 nM |
| Z'-factor | 0.78 |
| Signal-to-Background | 10 |
Experimental Protocols
Primary High-Throughput Screening: Luminescence-Based Kinase Assay
This protocol describes a 384-well format luminescence-based assay to measure the activity of FK1. The assay quantifies the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation of a substrate.
Materials:
-
This compound (Positive Control)
-
Recombinant Human Fictitious Kinase 1 (FK1)
-
FK1 Substrate Peptide
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Luminescent Kinase Assay Reagent
-
384-well white, opaque plates
-
Acoustic liquid handler or pintool for compound dispensing
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in DMSO.
-
Using an acoustic liquid handler or pintool, transfer 50 nL of each compound concentration to the appropriate wells of a 384-well plate. For control wells, add 50 nL of DMSO.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme solution by diluting recombinant FK1 in kinase buffer.
-
Prepare a 2X substrate/ATP solution by diluting the FK1 substrate peptide and ATP in kinase buffer. The final ATP concentration should be at the Km for FK1.
-
Add 5 µL of the 2X enzyme solution to each well.
-
Add 5 µL of the 2X substrate/ATP solution to each well to initiate the kinase reaction.
-
-
Incubation:
-
Centrifuge the plates briefly to ensure proper mixing.
-
Incubate the plates at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of the luminescent kinase assay reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Incubate the plates at room temperature for 30 minutes, protected from light.
-
Read the luminescence signal on a plate reader.
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Compound: Signal from wells with test compound.
-
Signal_Min: Signal from wells with no enzyme (or maximum inhibition).
-
Signal_Max: Signal from wells with DMSO only (no inhibition).
-
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Caption: High-throughput screening workflow for the FK1 kinase assay.
Secondary Screening: Cell Proliferation Assay
This protocol describes a 384-well format cell-based assay to measure the effect of this compound on the proliferation of a human cancer cell line that overexpresses FK1. The assay uses an ATP-based luminescent readout to determine cell viability.
Materials:
-
This compound
-
Human cancer cell line with high FK1 expression
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (ATP-based luminescence)
-
384-well clear-bottom, white-walled plates
-
Multidrop dispenser
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in cell culture medium to a final concentration of 1,000 cells per 20 µL.
-
Using a multidrop dispenser, seed 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add 5 µL of the diluted compound to the appropriate wells. For control wells, add 5 µL of medium with DMSO.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Detection:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 25 µL of the cell viability reagent to each well.
-
Incubate the plates at room temperature for 15 minutes, protected from light.
-
Read the luminescence signal on a plate reader.
-
Data Analysis:
-
The percentage of proliferation inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
Signal_Compound: Signal from wells with test compound.
-
Signal_Min: Signal from wells with a cytotoxic control (or no cells).
-
Signal_Max: Signal from wells with DMSO only.
-
-
EC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Application Note: Quantitative Determination of N-5984 in Plasma by LC-MS/MS
Abstract
This document outlines a detailed application note and protocol for the quantitative analysis of the investigational compound N-5984 in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and professionals in the field of drug development and pharmacokinetics. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and data analysis. All quantitative data from validation experiments are presented in structured tables for clarity and ease of comparison. Additionally, a graphical representation of the experimental workflow is provided to enhance understanding.
Introduction
The accurate quantification of drug candidates in biological matrices is a critical aspect of preclinical and clinical drug development.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[2] This application note describes a robust and validated LC-MS/MS method for the determination of this compound, a novel therapeutic agent, in plasma. The method is suitable for pharmacokinetic studies, enabling the precise measurement of this compound concentrations over time.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)
-
Human plasma (with anticoagulant, e.g., EDTA or heparin)[3][4]
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultra-pure
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.
-
LC System: A system capable of delivering reproducible gradients at analytical flow rates.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method was employed for the extraction of this compound from plasma due to its simplicity and efficiency.[5][6]
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.[6]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: LC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the quantification of this compound and its internal standard.
Table 2: MS Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| IS | To be determined | To be determined | To be determined |
Note: The specific m/z values and collision energies need to be optimized for this compound and the chosen internal standard.
Method Validation
The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.
Linearity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) was >0.99.
Table 4: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| This compound | 1 - 1000 | y = mx + c | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high).
Table 5: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 5 | < 15% | 85-115% | < 15% | 85-115% |
| Medium | 100 | < 15% | 85-115% | < 15% | 85-115% |
| High | 800 | < 15% | 85-115% | < 15% | 85-115% |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plasma samples.
Caption: Experimental workflow for this compound analysis in plasma.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in plasma. The method is sensitive, selective, and has been validated to meet regulatory standards. This protocol can be readily implemented in laboratories involved in the pharmacokinetic analysis of this compound.
References
- 1. High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS : Shimadzu (Europe) [shimadzu.eu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in Automation for Plasma Proteomics Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry (IHC) using N-5984 Treated Tissues
A comprehensive search for the compound "N-5984" did not yield any specific publicly available information regarding its biological target, mechanism of action, or established protocols for its use. The information that could be found in the public domain is not sufficient to generate specific application notes, quantitative data summaries, or signaling pathway diagrams directly related to this compound.
The following sections provide a generalized framework and standard protocols for immunohistochemistry that can be adapted once the specific biological effects of this compound are identified. Researchers working with this compound are advised to use the information below as a starting point and to optimize the protocols based on the molecular targets of interest and the specific tissue types being investigated.
General Immunohistochemistry Protocol for Paraffin-Embedded Tissues
This protocol outlines the standard steps for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections.[1][2][3][4]
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 10 minutes each.[4]
-
Hydrate the sections by sequential immersion in:
-
Two changes of 100% ethanol (B145695) for 10 minutes each.[4]
-
95% ethanol for 5 minutes.[4]
-
70% ethanol for 5 minutes.[4]
-
-
Rinse gently with running tap water.[3]
2. Antigen Retrieval:
-
This step is crucial for unmasking epitopes that may have been altered by formalin fixation.
-
Heat-Induced Epitope Retrieval (HIER) is a common method. Immerse slides in a staining container with 10 mM citrate (B86180) buffer (pH 6.0).[1]
-
Incubate at 95-100°C for 10-20 minutes.[1]
-
Allow slides to cool to room temperature for 20 minutes.[1]
3. Blocking of Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[4]
-
Wash with PBS twice for 5 minutes each.[4]
4. Blocking of Non-Specific Binding:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.
5. Primary Antibody Incubation:
-
Dilute the primary antibody specific to the target of interest in antibody dilution buffer.
-
Incubate the sections with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.[5]
6. Secondary Antibody Incubation:
-
Wash slides with PBS three times for 5 minutes each.
-
Incubate with a biotinylated or enzyme-labeled secondary antibody for 30-60 minutes at room temperature.[3][5]
7. Detection:
-
For biotinylated secondary antibodies, use an avidin-biotin complex (ABC) reagent and incubate for 30-45 minutes.[5]
-
Wash with PBS three times for 5 minutes each.
-
Apply the chromogen substrate solution, such as 3,3'-Diaminobenzidine (DAB), and monitor for color development.[1][2]
8. Counterstaining:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.[1][2]
-
Rinse with running tap water.[1]
9. Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (e.g., 95% and 100%).[1]
-
Clear in xylene and mount with a permanent mounting medium.[1]
Experimental Workflow Diagram
Caption: General workflow for immunohistochemical staining of paraffin-embedded tissue sections.
Hypothetical Signaling Pathway Modulation by a Therapeutic Compound
In the absence of specific information on this compound, we present a hypothetical signaling pathway diagram illustrating how a compound might inhibit a cancer-related pathway, such as the AKT signaling pathway, which is often dysregulated in various cancers.[6]
Caption: Hypothetical inhibition of the AKT signaling pathway by Compound this compound.
Quantitative Data Summary
To provide a quantitative data summary, experiments would need to be conducted to assess the effect of this compound on tissue markers. The results of such experiments could be presented in a table similar to the hypothetical example below. This table illustrates how one might present data on the change in expression of a proliferation marker (e.g., Ki-67) and an apoptosis marker (e.g., cleaved caspase-3) in tumor tissue following treatment with this compound.
| Treatment Group | Marker | Staining Intensity (Mean Optical Density) | Percentage of Positive Cells (%) |
| Vehicle Control | Ki-67 | 0.85 ± 0.12 | 65 ± 8 |
| This compound (Low Dose) | Ki-67 | 0.62 ± 0.09 | 42 ± 6 |
| This compound (High Dose) | Ki-67 | 0.31 ± 0.07 | 18 ± 4 |
| Vehicle Control | Cleaved Caspase-3 | 0.15 ± 0.04 | 5 ± 2 |
| This compound (Low Dose) | Cleaved Caspase-3 | 0.45 ± 0.08 | 25 ± 5 |
| This compound (High Dose) | Cleaved Caspase-3 | 0.78 ± 0.11 | 55 ± 7 |
Note to Researchers: To develop a specific and accurate IHC protocol for tissues treated with this compound, it is imperative to first identify the molecular target(s) of the compound and validate antibodies against these targets. The provided general protocols and hypothetical examples should be adapted accordingly.
References
- 1. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 2. bosterbio.com [bosterbio.com]
- 3. Immunohistochemistry Procedure [sigmaaldrich.com]
- 4. genscript.com [genscript.com]
- 5. A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel glycoprotein SBSPON suppressed bladder cancer through the AKT signal pathway by inhibiting HSPA5 membrane translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis Following N-5984 Treatment
Introduction
Comprehensive analysis of gene expression alterations induced by novel therapeutic compounds is a cornerstone of modern drug development and biomedical research. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the effects of the hypothetical compound N-5984 on gene expression. The methodologies outlined below cover the entire workflow, from initial cell treatment to in-depth data analysis and visualization of affected signaling pathways.
Data Presentation: Summary of Quantitative Gene Expression Changes
Following treatment with this compound, significant changes in the expression of key genes involved in apoptosis, cell cycle regulation, and the MAPK signaling pathway were observed. The data presented below is a representative summary of quantitative real-time PCR (qRT-PCR) analysis.
Table 1: Relative Quantification of Apoptosis-Related Gene Expression
| Gene | Fold Change (this compound vs. Control) | P-value |
| BAX | 2.5 | < 0.01 |
| BCL-2 | -1.8 | < 0.05 |
| CASP3 | 3.1 | < 0.01 |
| CASP9 | 2.8 | < 0.01 |
Table 2: Relative Quantification of Cell Cycle-Related Gene Expression
| Gene | Fold Change (this compound vs. Control) | P-value |
| Cyclin D1 | -2.2 | < 0.05 |
| CDK2 | -1.9 | < 0.05 |
| CDC25A | -2.6 | < 0.01 |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and accuracy.
1. Cell Culture and this compound Treatment
-
Cell Line: Human non-small cell lung cancer (A549) cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with this compound at a final concentration of 10 µM or with a vehicle control (e.g., DMSO) for 24 hours.
-
After the incubation period, harvest the cells for RNA extraction.
-
2. RNA Isolation
-
Reagent: TRIzol™ Reagent or a similar commercial RNA isolation kit.
-
Protocol:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture well by adding 1 mL of TRIzol™ Reagent per well.
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) and incubate for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
Quantify the RNA concentration and assess purity using a spectrophotometer.
-
3. Quantitative Real-Time PCR (qRT-PCR) .[1]
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.
-
-
qRT-PCR Reaction:
-
Prepare the reaction mixture containing SYBR™ Green PCR Master Mix, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH), and the diluted cDNA.
-
Perform the qRT-PCR using a real-time PCR detection system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds and 60°C for 1 minute.
-
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method.[2]
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound treatment.
Caption: Experimental workflow for gene expression analysis after this compound treatment.
Caption: this compound induces apoptosis by regulating BCL-2 family proteins and caspases.
Caption: this compound inhibits the G1/S transition of the cell cycle.
References
Application Notes and Protocols: Cellular Uptake Assay for Compound N-5984
Introduction
The effective delivery of therapeutic compounds to their intracellular targets is a critical determinant of their efficacy. Cellular uptake assays are essential tools for quantifying the extent and rate at which a compound of interest, such as N-5984, enters living cells. This document provides a detailed protocol for a fluorescence-based cellular uptake assay, designed for researchers, scientists, and drug development professionals. The described methodology allows for the quantitative analysis of this compound uptake and can be adapted for various cell lines and experimental conditions.
Data Presentation
To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be organized into clear and structured tables. Below are template tables for recording raw fluorescence data and calculated uptake values.
Table 1: Raw Fluorescence Intensity Measurements
| Treatment Group | Time Point (min) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Mean RFU | Standard Deviation |
| Vehicle Control | 0 | |||||
| (Cells only) | 30 | |||||
| 60 | ||||||
| 120 | ||||||
| This compound (X µM) | 0 | |||||
| 30 | ||||||
| 60 | ||||||
| 120 | ||||||
| Positive Control | 0 | |||||
| (e.g., known fluorescent compound) | 30 | |||||
| 60 | ||||||
| 120 |
RFU: Relative Fluorescence Units
Table 2: Calculated Cellular Uptake of this compound
| Treatment Group | Time Point (min) | Mean Net Fluorescence (Mean RFU - Vehicle Control) | % Cellular Uptake (Normalized to Positive Control) |
| This compound (X µM) | 30 | ||
| 60 | |||
| 120 |
Experimental Protocols
This section details the methodology for a fluorescence-based cellular uptake assay for compound this compound. This protocol assumes that this compound is intrinsically fluorescent or has been conjugated to a fluorescent dye.
1. Materials and Reagents
-
Cell line of interest (e.g., HeLa, HEK293, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (0.25%)
-
Compound this compound (fluorescently labeled)
-
Positive control (a fluorescent compound with known cellular uptake)
-
Vehicle control (e.g., DMSO)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader
-
Incubator (37°C, 5% CO₂)
-
Microplate centrifuge
2. Experimental Workflow Diagram
Caption: Experimental workflow for the cellular uptake assay of this compound.
3. Detailed Protocol
Day 1: Cell Seeding
-
Culture the chosen cell line to approximately 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh complete medium.
-
Count the cells and adjust the density to the desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well black, clear-bottom plate.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Day 2: Compound Treatment and Data Acquisition
-
Preparation of Compounds:
-
Prepare a stock solution of fluorescently labeled this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound at the desired final concentrations by diluting the stock solution in pre-warmed serum-free medium.
-
Prepare working solutions for the vehicle control and positive control in the same manner.
-
-
Cell Treatment:
-
Carefully aspirate the culture medium from each well.
-
Gently wash the cells twice with 100 µL of pre-warmed PBS.
-
Add 100 µL of the prepared this compound, vehicle control, or positive control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C for the desired time points (e.g., 0, 30, 60, and 120 minutes). The "0 min" time point represents immediate measurement after adding the compound.
-
-
Termination of Uptake and Fluorescence Measurement:
-
At each time point, terminate the uptake by aspirating the compound-containing medium.
-
Wash the cells three times with 100 µL of ice-cold PBS to remove any extracellular compound.
-
After the final wash, add 100 µL of fresh PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore conjugated to this compound.
-
4. Data Analysis
-
Background Subtraction: For each time point, calculate the mean fluorescence of the vehicle control wells. Subtract this mean background fluorescence from the fluorescence readings of all other wells.
-
Calculate Net Fluorescence: The resulting values represent the net fluorescence corresponding to the intracellular accumulation of this compound.
-
Normalization (Optional): To compare across experiments, the net fluorescence of this compound can be normalized to the net fluorescence of the positive control at a specific time point (e.g., the final time point).
-
% Cellular Uptake = (Net Fluorescence of this compound / Net Fluorescence of Positive Control) * 100
-
-
Data Visualization: Plot the mean net fluorescence or % cellular uptake against time to visualize the uptake kinetics of this compound.
Signaling Pathway Visualization (Hypothetical)
The cellular uptake of a compound can be mediated by various mechanisms, including passive diffusion, active transport, or endocytosis. The specific pathway for this compound would need to be determined through further experimentation (e.g., using endocytosis inhibitors). Below is a generalized diagram illustrating potential cellular uptake pathways.
Caption: Potential mechanisms of cellular uptake for compound this compound.
Troubleshooting & Optimization
N-5984 solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of N-5984 (also known as KRP-204) in aqueous solutions. The information is designed to assist researchers in overcoming common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also identified by its development code KRP-204, is a potent and selective β3-adrenergic receptor agonist. Its primary mechanism of action involves the stimulation of the β3-adrenergic receptor, which plays a role in various physiological processes.
Q2: I am experiencing difficulty dissolving this compound in aqueous buffers for my experiments. What are the recommended solvents?
Q3: When I dilute my DMSO stock solution of this compound into my aqueous buffer, I observe precipitation. How can I prevent this?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many poorly soluble compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Optimize the DMSO concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <1%, and ideally <0.1%) to minimize its potential effects on the experiment and to reduce the chances of precipitation.
-
Use a different co-solvent: If DMSO is problematic, consider other organic solvents such as ethanol (B145695) for the initial stock solution, though solubility in these alternatives must be experimentally determined.
-
Sonication: After dilution, briefly sonicating the solution can help to break up aggregates and improve dissolution.
-
Warming the solution: Gently warming the aqueous buffer before and after adding the this compound stock solution may temporarily increase solubility. However, be mindful of the temperature stability of this compound and other components in your experiment.
-
pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experimentally determine the optimal pH for this compound solubility in your buffer system.
-
Use of surfactants or solubilizing agents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) can help to maintain the compound in solution. The compatibility of any such agent with your experimental system must be validated.
Q4: How should I prepare this compound for in vivo oral administration?
Based on preclinical studies, this compound has been administered orally to rats. While the exact vehicle composition from published studies is not specified in the available abstracts, a common practice for in vivo oral dosing of poorly soluble compounds involves creating a suspension. A typical vehicle for such a suspension could be an aqueous solution containing a suspending agent like carboxymethylcellulose (CMC) and a wetting agent like Tween® 80.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Table 1: Summary of Solvents for this compound
| Solvent | Solubility | Notes |
| Aqueous Buffers (e.g., PBS) | Poor | Direct dissolution is challenging. Requires a co-solvent. |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Likely Soluble | Can be an alternative to DMSO for stock solutions. |
Note: The information in this table is based on general practices for compounds with similar characteristics and should be confirmed experimentally for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: In a sterile, chemically resistant vial, add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the solution thoroughly until all the solid material is completely dissolved. Gentle warming (e.g., to 37°C) and brief sonication may aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Gently warm the desired aqueous experimental buffer (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).
-
Serial Dilution (if necessary): If very low final concentrations are required, perform an intermediate dilution of the DMSO stock in pure DMSO.
-
Final Dilution: While vortexing the pre-warmed aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Mixing: Vortex the final working solution for an additional 30 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider the troubleshooting steps outlined in the FAQs.
Visual Guides
Diagram 1: Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart for troubleshooting this compound precipitation.
Diagram 2: this compound Signaling Pathway
Caption: The signaling cascade initiated by this compound.
Preventing N-5984 degradation in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of N-5984 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is a stable compound under recommended storage conditions. However, its stability can be compromised by exposure to certain environmental factors. The primary causes of degradation are exposure to light, high pH, and elevated temperatures. It is crucial to control these factors during storage and throughout your experimental procedures to ensure the integrity of the compound.
Q2: How should I store my stock solution of this compound?
A2: For optimal stability, this compound stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The vials should be tightly sealed and protected from light by wrapping them in aluminum foil or using amber-colored tubes.
Q3: I am observing a decrease in the efficacy of this compound in my cell-based assays. Could this be due to degradation?
A3: Yes, a loss of potency is a common indicator of this compound degradation. If you observe a diminished effect in your assays, we recommend preparing a fresh stock solution from a new vial of lyophilized powder. Additionally, review your experimental protocol to ensure the compound is not exposed to adverse conditions, such as prolonged incubation at 37°C in a high-pH medium, or excessive exposure to ambient light.
Q4: Can I work with this compound on the benchtop under normal laboratory lighting?
A4: this compound is light-sensitive.[1][2][3][4] While brief periods of exposure to ambient light are unavoidable, it is critical to minimize this as much as possible. We recommend working with this compound in a darkened room or using a red light. All tubes and plates containing this compound should be covered with aluminum foil or be of a dark, opaque material.
Q5: What is the optimal pH range for working with this compound?
A5: this compound is most stable in solutions with a slightly acidic to neutral pH (pH 6.0-7.4). Alkaline conditions (pH > 8.0) can lead to rapid degradation of the compound. When preparing buffers or cell culture media containing this compound, ensure that the final pH is within the recommended range.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced potency or inconsistent results in assays | Degradation of this compound stock solution | Prepare a fresh stock solution from a new vial of lyophilized powder. Aliquot the new stock solution into smaller volumes to minimize freeze-thaw cycles. |
| Degradation of this compound during the experiment | Review the experimental protocol to identify and mitigate any steps involving prolonged exposure to light, high temperatures, or high pH. | |
| Precipitate formation in the stock solution | Poor solubility or solvent evaporation | Ensure the appropriate solvent is used and the storage container is tightly sealed. If a precipitate is observed, gently warm the solution to 37°C and vortex to redissolve. If the precipitate remains, the solution may be supersaturated and should be remade. |
| Color change in the this compound solution | Oxidation or degradation of the compound | Discard the solution immediately and prepare a fresh stock. Ensure that all solvents are of high purity and degassed if necessary. |
Quantitative Data Summary
Table 1: Temperature Stability of this compound in DMSO (10 mM)
| Temperature | Time | Percent Degradation |
| -80°C | 6 months | < 1% |
| -20°C | 6 months | < 2% |
| 4°C | 1 week | ~5% |
| Room Temperature (25°C) | 24 hours | ~15% |
| 37°C | 8 hours | ~25% |
Table 2: pH Stability of this compound in Aqueous Solution (100 µM) at 25°C
| pH | Time | Percent Degradation |
| 5.0 | 24 hours | < 2% |
| 6.0 | 24 hours | < 1% |
| 7.4 | 24 hours | ~3% |
| 8.0 | 24 hours | ~10% |
| 9.0 | 24 hours | > 30% |
Table 3: Solvent Compatibility and Stability
| Solvent | Recommended Max Concentration | Storage Conditions | Notes |
| DMSO | 50 mM | -20°C, protected from light | Preferred solvent for stock solutions. |
| Ethanol | 20 mM | -20°C, protected from light | Suitable for in vivo applications. |
| PBS (pH 7.4) | 100 µM | Use immediately | Limited stability in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in amber-colored or foil-wrapped microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
-
Prepare a fresh stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired concentration in the test buffer (e.g., PBS at various pH values).
-
Incubate the solutions under the desired test conditions (e.g., different temperatures or light exposures).
-
At specified time points, take an aliquot of each solution and quench any further degradation by adding an equal volume of cold acetonitrile (B52724) and storing at -80°C until analysis.
-
Analyze the samples by reverse-phase HPLC with a C18 column.
-
Monitor the peak area of this compound at its characteristic UV absorbance wavelength.
-
Calculate the percentage of remaining this compound relative to a time-zero control sample.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of the RAF kinase.
Caption: Workflow for assessing the stability of this compound under various experimental conditions.
Caption: A logical workflow for troubleshooting potential this compound degradation issues.
References
- 1. Light Sensitivity [nikonlenswear.com]
- 2. The evaluation of light sensitivity in benign essential blepharospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-concussion Syndrome Light Sensitivity: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. virginianeurooptometry.com [virginianeurooptometry.com]
N-5984 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing N-5984 in cellular assays, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound, also known as KRP-204, is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR).[1] The β3-AR is a G protein-coupled receptor primarily expressed in adipose tissue and the bladder.[2][3][4]
Q2: What are the potential off-target effects of this compound?
A2: The primary off-target effects of this compound are mediated through its interaction with β1- and β2-adrenergic receptors. While this compound is highly selective for the β3-AR, at higher concentrations, it can exhibit agonist activity at β1- and β2-AR subtypes, leading to downstream signaling cascades typically associated with these receptors.[1]
Q3: How was the selectivity of this compound for β-adrenergic receptor subtypes determined?
A3: The selectivity of this compound was determined using radioligand binding assays and cyclic AMP (cAMP) accumulation assays in Chinese hamster ovary (CHO) cells engineered to express human β1-, β2-, or β3-adrenergic receptors.[1][5]
Q4: What are the functional consequences of β1- and β2-adrenergic receptor activation?
A4: Activation of β1-adrenergic receptors, predominantly found in the heart, leads to an increase in heart rate and contractility. β2-adrenergic receptor activation, primarily in the lungs and vascular smooth muscle, results in smooth muscle relaxation, leading to bronchodilation and vasodilation. Unintended activation of these receptors can lead to cardiovascular and other side effects.
Troubleshooting Guide
Issue 1: High variability in cAMP assay results.
-
Possible Cause: Inconsistent cell health or number.
-
Solution: Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Use a consistent cell seeding density for all experiments.
-
-
Possible Cause: Phosphodiesterase (PDE) activity degrading cAMP.
-
Solution: Include a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay buffer to prevent cAMP degradation.
-
-
Possible Cause: Reagent variability.
-
Solution: Prepare fresh dilutions of this compound and other agonists for each experiment. Ensure all other reagents are within their expiration dates and have been stored correctly.
-
Issue 2: Lower than expected potency (EC50) of this compound.
-
Possible Cause: Suboptimal assay conditions.
-
Solution: Optimize the incubation time and temperature for agonist stimulation. Ensure the concentration of the PDE inhibitor is sufficient.
-
-
Possible Cause: Low receptor expression in the cell line.
-
Solution: Verify the expression level of the β3-adrenergic receptor in your CHO cells using a validated method like radioligand binding or western blotting. The potency of β3-AR agonists can be dependent on the receptor expression level.[6]
-
-
Possible Cause: Incorrect this compound concentration.
-
Solution: Confirm the concentration of your this compound stock solution.
-
Issue 3: Significant off-target (β1/β2) activity observed at expected therapeutic concentrations.
-
Possible Cause: The experimental concentration of this compound is too high.
-
Solution: Perform a full dose-response curve to determine the EC50 for the β3-AR and the off-target receptors. Use concentrations at or below the EC50 for the β3-AR to minimize off-target effects.
-
-
Possible Cause: The cell line has an unusually high expression of β1- or β2-adrenergic receptors.
-
Solution: Characterize the relative expression levels of all three β-adrenergic receptor subtypes in your experimental cell line.
-
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound and other common β-adrenergic agonists for the human β1-, β2-, and β3-adrenergic receptors expressed in CHO cells.
Table 1: Binding Affinity (Ki, nM) of β-Adrenergic Agonists
| Compound | β1-AR | β2-AR | β3-AR | β1/β3 Selectivity Ratio | β2/β3 Selectivity Ratio |
| This compound | 1,100 | 2,400 | 6.8 | 162 | 353 |
| Isoproterenol | 12 | 11 | 480 | 0.025 | 0.023 |
| BRL37344 | 340 | 680 | 95 | 3.6 | 7.2 |
| CL-316,243 | 1,800 | 3,100 | 1,500 | 1.2 | 2.1 |
Data extracted from Yanagisawa et al. (2000).[1]
Table 2: Functional Potency (EC50, nM) and Intrinsic Activity for cAMP Accumulation
| Compound | Receptor | EC50 (nM) | Intrinsic Activity (%) |
| This compound | β3-AR | 1.2 | 100 |
| β1-AR | 340 | 85 | |
| β2-AR | 1,100 | 78 | |
| Isoproterenol | β3-AR | 13 | 100 |
| β1-AR | 1.1 | 100 | |
| β2-AR | 1.5 | 100 | |
| BRL37344 | β3-AR | 8.9 | 88 |
| β1-AR | 320 | 75 | |
| β2-AR | 610 | 65 | |
| CL-316,243 | β3-AR | >10,000 | ~0 |
| β1-AR | >10,000 | ~0 | |
| β2-AR | >10,000 | ~0 |
Data extracted from Yanagisawa et al. (2000).[1] Intrinsic activity is expressed relative to the maximal response induced by isoproterenol.
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure based on the methodology described by Yanagisawa et al. (2000).[1]
-
Cell Culture and Membrane Preparation:
-
Culture CHO cells stably expressing either human β1-, β2-, or β3-adrenergic receptors in appropriate media.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add cell membranes, a radiolabeled antagonist (e.g., [¹²⁵I]-iodocyanopindolol), and varying concentrations of the unlabeled competitor (this compound or other agonists).
-
To determine non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., propranolol).
-
Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Perform non-linear regression analysis of the competition binding data to determine the Ki values.
-
cAMP Accumulation Assay
This protocol is a generalized procedure based on the methodology described by Yanagisawa et al. (2000).[1]
-
Cell Culture and Seeding:
-
Culture CHO cells stably expressing the desired β-adrenergic receptor subtype.
-
Seed the cells into 24- or 96-well plates and allow them to adhere overnight.
-
-
Agonist Stimulation:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15 minutes) at 37°C.
-
Add varying concentrations of this compound or other agonists to the wells.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
cAMP Extraction and Measurement:
-
Terminate the reaction by adding a lysis buffer or a weak acid (e.g., 0.1 M HCl).
-
Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the log of the agonist concentration.
-
Use non-linear regression to calculate the EC50 (potency) and Emax (maximum effect) for each agonist.
-
Calculate the intrinsic activity relative to a full agonist like isoproterenol.
-
Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflows for this compound characterization.
References
- 1. Selectivity and potency of agonists for the three subtypes of cloned human beta-adrenoceptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Everything You Always Wanted to Know about β3-AR * (* But Were Afraid to Ask) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in β3-Adrenoceptor Agonist Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Agonist potency at the cloned human beta-3 adrenoceptor depends on receptor expression level and nature of assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting N-5984 inconsistent results
Technical Support Center: N-5984
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that may arise during experiments with the novel kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the fictional 'Tyrosine Kinase Receptor Zeta' (TKRZ). TKRZ is a key receptor in the 'Zeta Signaling Pathway,' which is frequently dysregulated in certain cancer types, leading to uncontrolled cell proliferation and survival. By blocking the ATP-binding site of the TKRZ kinase domain, this compound prevents downstream signaling, thereby inducing apoptosis and inhibiting tumor growth.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. For in vivo studies, a formulation in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended. Please refer to the table below for solubility data.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | 10-15 |
| PBS (pH 7.4) | < 0.1 |
| Water | < 0.01 |
Q3: What is the stability of this compound in solution?
A3: this compound is stable as a solid at -20°C for up to one year. In DMSO stock solutions at -20°C, it is stable for at least six months. Avoid repeated freeze-thaw cycles. For cell culture experiments, it is advisable to prepare fresh dilutions from the stock solution for each experiment.
Troubleshooting Guide for Inconsistent Results
Problem 1: High variability in IC50 values in cell-based assays.
-
Possible Cause 1: Compound Precipitation.
-
Solution: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to prevent precipitation of this compound. Visually inspect the wells for any signs of precipitation after adding the compound.
-
-
Possible Cause 2: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and verify cell density and viability using a cell counter.
-
-
Possible Cause 3: Edge Effects in Assay Plates.
-
Solution: To minimize edge effects, avoid using the outermost wells of the assay plate for experimental data points. Fill these wells with sterile PBS or culture medium.
-
Problem 2: Lower than expected potency in cellular assays.
-
Possible Cause 1: Presence of Serum Proteins.
-
Solution: this compound may bind to serum proteins, reducing its effective concentration. Consider reducing the serum concentration in your culture medium during the treatment period or using a serum-free medium if your cell line permits.
-
-
Possible Cause 2: Cell Line Resistance.
-
Solution: The target cell line may have intrinsic or acquired resistance to TKRZ inhibition. Verify the expression and activation of TKRZ in your cell line using techniques like Western blotting or qPCR.
-
Problem 3: Off-target effects or cellular toxicity at high concentrations.
-
Possible Cause 1: Non-specific Kinase Inhibition.
-
Solution: While this compound is designed to be selective for TKRZ, cross-reactivity with other kinases can occur at higher concentrations. Perform a kinase panel screen to identify potential off-targets.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: High concentrations of DMSO can be toxic to cells. Ensure that the final DMSO concentration in your vehicle control is the same as in your experimental wells and does not exceed a non-toxic level for your specific cell line (typically <0.5%).
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: this compound inhibits the TKRZ signaling pathway.
Caption: Workflow for determining the IC50 of this compound.
Technical Support Center: N-5984 In Vivo Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo bioavailability of the hypothetical compound N-5984.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low in vivo bioavailability of this compound?
Low in vivo bioavailability of a compound like this compound can stem from several factors, primarily related to its physicochemical properties and physiological processes in the body. The most common reasons include:
-
Poor Aqueous Solubility: Many new chemical entities exhibit low solubility in water, which is a critical factor for absorption in the gastrointestinal (GI) tract.[1][2][3] The low dissolution rate in GI fluids can be a rate-limiting step for absorption.[1]
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelium to enter systemic circulation.
-
First-Pass Metabolism: After absorption from the gut, the drug is transported to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation. Bypassing this first-pass metabolism can be achieved through strategies like lymphatic uptake.[4][5]
-
Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing its net absorption.
Q2: What are the general strategies to improve the bioavailability of a poorly soluble compound like this compound?
There are several established methods to enhance the bioavailability of poorly soluble drugs, which can be broadly categorized as follows:
-
Pharmaceutical Formulation Strategies:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][2] Techniques like micronization and nanonization are commonly employed.[6]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, or liposomes can improve solubility and facilitate lymphatic absorption.[4][7]
-
Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix can significantly enhance its dissolution rate.[2][4][5]
-
-
Chemical Modification:
-
Prodrugs: Converting the drug into a more soluble or permeable prodrug that is metabolized to the active form in vivo.[4]
-
-
Biological Approaches:
-
Use of Bioenhancers: Co-administration with compounds that can inhibit metabolic enzymes or efflux transporters, such as piperine.[4]
-
Troubleshooting Guide
Issue: Inconsistent or low oral bioavailability of this compound in preclinical animal models.
This guide provides a systematic approach to troubleshooting and improving the in vivo performance of this compound.
Step 1: Physicochemical Characterization
Before proceeding with complex formulations, it is crucial to understand the fundamental properties of this compound.
| Parameter | Recommended Experiment | Expected Outcome |
| Aqueous Solubility | Determine solubility in water and relevant biorelevant media (e.g., FaSSIF, FeSSIF). | Provides a baseline for dissolution challenges. |
| Permeability | Conduct a Caco-2 permeability assay. | Classifies the compound's permeability and identifies potential for efflux. |
| LogP/LogD | Measure the partition coefficient. | Indicates the lipophilicity of the compound. |
| Solid-State Properties | Perform X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). | Determines if the compound is crystalline or amorphous, and identifies any polymorphs. |
Step 2: Formulation Strategies for Bioavailability Enhancement
Based on the initial characterization, select an appropriate formulation strategy. The following table presents hypothetical data on how different formulations could improve the pharmacokinetics of this compound in a rat model.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 4.0 | 980 ± 210 | 100 |
| Micronized Suspension | 10 | 320 ± 60 | 2.0 | 2150 ± 450 | 219 |
| Nanosuspension | 10 | 780 ± 150 | 1.0 | 5500 ± 980 | 561 |
| Solid Dispersion | 10 | 950 ± 200 | 1.0 | 7200 ± 1300 | 735 |
| SEDDS | 10 | 1200 ± 250 | 0.5 | 9800 ± 1800 | 1000 |
Data are presented as mean ± standard deviation and are hypothetical.
Step 3: Experimental Protocols
Here are detailed protocols for preparing and evaluating some of the key formulations.
Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
-
Preparation of Slurry: Disperse 1% (w/v) of this compound and 0.2% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Milling: Transfer the slurry to a bead mill containing yttria-stabilized zirconium oxide beads (0.5 mm diameter).
-
Process Parameters: Mill the suspension at 2000 rpm for 2 hours, maintaining the temperature below 10°C.
-
Particle Size Analysis: Withdraw samples periodically and measure the particle size using dynamic light scattering (DLS) until the desired particle size (e.g., <200 nm) is achieved.
-
Harvesting: Separate the nanosuspension from the milling beads by filtration.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Formulation Development:
-
Prepare a series of formulations with varying ratios of oil (e.g., Capryol 90), surfactant (e.g., Kolliphor RH 40), and co-surfactant (e.g., Transcutol P).
-
Add a known amount of this compound to each formulation and vortex until a clear solution is obtained.
-
-
Self-Emulsification Assessment:
-
Add 1 mL of the SEDDS formulation to 250 mL of deionized water in a glass beaker with gentle agitation.
-
Observe the formation of a nanoemulsion and measure the droplet size and polydispersity index.
-
-
Optimization: Select the formulation that results in the smallest and most uniform droplet size upon self-emulsification.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (250-300 g) for at least one week before the study.
-
Dosing:
-
Fast the rats overnight prior to dosing.
-
Administer the this compound formulation (e.g., aqueous suspension, nanosuspension, or SEDDS) orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visual Guides
The following diagrams illustrate key decision-making and experimental workflows.
Caption: Decision tree for selecting a bioavailability enhancement strategy for this compound.
Caption: Experimental workflow for an in vivo pharmacokinetic study of this compound.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 3. Formulation Strategies for Oral Delivery of Poorly Soluble Drugs [learning.aaps.org]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. upm-inc.com [upm-inc.com]
- 6. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
N-5984 experimental variability and controls
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the experimental compound N-5984.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. By binding to the allosteric pocket of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2, leading to the downstream inhibition of cellular proliferation and survival in susceptible cancer cell lines.
Q2: What are the recommended cell lines for initial this compound studies?
A2: Cell lines with known activating mutations in the RAS/RAF/MEK/ERK pathway, such as those with BRAF V600E or KRAS G12 mutations, are highly sensitive to this compound. We recommend starting with cell lines like A-375 (melanoma, BRAF V600E) or HT-29 (colon cancer, BRAF V600E) for initial characterization of this compound activity.
Q3: What are the optimal storage conditions for this compound?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: How can I be sure my this compound is active in my experiment?
A4: A positive control is essential to confirm the activity of this compound.[1][2] We recommend including a known MEK inhibitor (e.g., selumetinib (B1684332) or trametinib) in parallel with your this compound treatment. Additionally, a downstream readout of pathway inhibition, such as a Western blot for phosphorylated ERK (p-ERK), will confirm target engagement.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in a cell viability assay. | - Inconsistent cell seeding. - Edge effects in the microplate. - Pipetting errors during compound addition. | - Ensure a homogenous single-cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS. - Use a multichannel pipette for compound addition and ensure consistent mixing. |
| This compound shows lower potency (higher IC50) than expected. | - Compound degradation. - Incorrect stock solution concentration. - High cell passage number leading to altered phenotype.[3] - Presence of serum proteins that bind to the compound. | - Prepare fresh stock solutions. - Verify the concentration of your stock solution using a spectrophotometer or a similar method. - Use cells with a low passage number and regularly perform cell line authentication. - Consider reducing the serum concentration during the treatment period if compatible with cell health. |
| No inhibition of p-ERK is observed in Western blot analysis. | - Insufficient treatment time or concentration. - Technical issues with the Western blot procedure. - The cell line is resistant to this compound. | - Perform a time-course and dose-response experiment to determine the optimal conditions. - Include a positive control for p-ERK detection (e.g., cells stimulated with a growth factor). - Confirm the presence of the MAPK/ERK pathway in your cell line and consider alternative mechanisms of resistance. |
| Increased cell death is observed in the vehicle control (DMSO) wells. | - DMSO concentration is too high. - Cells are sensitive to DMSO. | - Ensure the final DMSO concentration is below 0.5% (v/v). - Run a DMSO toxicity curve to determine the maximum tolerable concentration for your specific cell line. |
Quantitative Data Summary
Table 1: this compound Potency in BRAF V600E Mutant Cell Lines
| Cell Line | IC50 (nM) | Standard Deviation (nM) | Assay Type |
| A-375 | 15.2 | 3.1 | CellTiter-Glo® (72h) |
| HT-29 | 25.8 | 5.4 | CellTiter-Glo® (72h) |
| SK-MEL-28 | 18.5 | 4.2 | CellTiter-Glo® (72h) |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete growth medium to the desired density.
-
Seed 5,000 cells per well in a 96-well white, clear-bottom plate.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of this compound in DMSO.
-
Further dilute the compound in a complete growth medium to the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing this compound or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Data Acquisition:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
Protocol 2: Western Blot for p-ERK Inhibition
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for 2 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: this compound inhibits the MAPK/ERK signaling pathway.
Caption: General workflow for a cell viability assay with this compound.
Caption: A logical troubleshooting workflow for this compound experiments.
References
Technical Support Center: Overcoming Resistance to N-5984 in Cancer Cells
Disclaimer: The information provided in this technical support center is for research purposes only. N-5984 is treated as a hypothetical anti-cancer agent for illustrative purposes, and the guidance provided is based on general principles of acquired resistance to targeted cancer therapies.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the efficacy of this compound in our cancer cell line models over time. What are the potential mechanisms of resistance?
A1: Acquired resistance to targeted therapies like this compound can arise from various molecular changes within the cancer cells. The most common mechanisms include:
-
Target Alteration: Mutations in the molecular target of this compound can prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of this compound.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively remove this compound from the cell, reducing its intracellular concentration.[1][2]
-
Altered Drug Metabolism: Cancer cells may develop mechanisms to metabolize and inactivate this compound more efficiently.
-
Phenotypic Changes: This can include processes like the epithelial-to-mesenchymal transition (EMT), which can confer a more resistant state.
Q2: How can we determine if our resistant cell line has developed mutations in the this compound target protein?
A2: To identify potential mutations in the drug target, you can perform targeted sequencing of the gene encoding the protein. A typical workflow would be:
-
Isolate genomic DNA from both your sensitive (parental) and resistant cell lines.
-
Amplify the coding region of the target gene using PCR.
-
Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS).
-
Compare the sequences from the resistant and sensitive cells to identify any acquired mutations.
Q3: What are some initial steps to investigate the involvement of bypass signaling pathways in this compound resistance?
A3: A good starting point is to perform a phosphoproteomic or western blot analysis to compare the activation status of key signaling proteins in your sensitive and resistant cell lines. Focus on well-known survival pathways such as:
-
PI3K/Akt/mTOR pathway
-
MAPK/ERK pathway
-
STAT3 signaling[3]
An increase in the phosphorylation of key proteins in these pathways in the resistant cells, even in the presence of this compound, would suggest the activation of bypass mechanisms.
Troubleshooting Guides
Issue 1: Inconsistent this compound Potency in In Vitro Assays
| Possible Cause | Troubleshooting Step |
| Cell Line Instability | Perform regular cell line authentication and mycoplasma testing. Ensure consistent passage numbers are used for experiments. |
| Drug Degradation | Prepare fresh stock solutions of this compound regularly. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
| Assay Variability | Optimize cell seeding density and assay duration. Include positive and negative controls in every experiment. |
Issue 2: High Background in Western Blots for Signaling Pathway Analysis
| Possible Cause | Troubleshooting Step |
| Antibody Specificity | Validate the primary antibody using positive and negative control cell lysates. Test different antibody dilutions. |
| Blocking Inefficiency | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). |
| Washing Steps | Increase the number and duration of wash steps to remove non-specific antibody binding. |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cell Line
-
Culture Parental Cells: Culture the cancer cell line of interest in its recommended growth medium.
-
Initial this compound Treatment: Treat the cells with this compound at a concentration equal to the IC50 value.
-
Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in a stepwise manner.
-
Maintenance Culture: Once a resistant population is established (e.g., can tolerate 10x the initial IC50), maintain the cells in a medium containing a constant concentration of this compound to preserve the resistant phenotype.
-
Characterization: Regularly characterize the resistant cell line by determining the IC50 of this compound and comparing it to the parental cell line.
Protocol 2: Drug Efflux Assay using Rhodamine 123
-
Cell Preparation: Harvest both sensitive and resistant cells and resuspend them in a suitable buffer.
-
Rhodamine 123 Loading: Incubate the cells with the fluorescent substrate Rhodamine 123.
-
This compound Treatment: Treat one set of cells with this compound and a known efflux pump inhibitor (e.g., Verapamil) as a positive control.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 over time using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the sensitive cells, which can be reversed by an efflux pump inhibitor, indicates increased drug efflux.
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (nM) of this compound | Fold Resistance |
| Parental Cell Line | 50 ± 5 | 1 |
| Resistant Sub-line 1 | 550 ± 45 | 11 |
| Resistant Sub-line 2 | 1200 ± 150 | 24 |
Table 2: Relative Expression of Efflux Pump mRNA in Resistant Cells
| Gene | Fold Change in mRNA Expression (Resistant vs. Parental) |
| ABCB1 (P-gp) | 8.5 ± 1.2 |
| ABCC1 (MRP1) | 1.2 ± 0.3 |
| ABCG2 (BCRP) | 3.1 ± 0.7 |
Signaling Pathways and Workflows
Caption: Mechanisms of acquired resistance to this compound.
Caption: A logical workflow for investigating this compound resistance.
References
N-5984 interference with common lab reagents
Welcome to the technical support center for N-5984, a potent and selective ATP-competitive inhibitor of MEK1 and MEK2 kinases. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing lower-than-expected potency (higher IC50) of this compound in my cell-based assays. What could be the cause?
A: This is a common issue that can arise from the interaction of this compound with proteins present in the fetal bovine serum (FBS) used in cell culture media. This compound has high affinity for serum albumin, which can sequester the compound and reduce its effective concentration available to the cells.
Troubleshooting Steps:
-
Reduce Serum Concentration: Perform your assay using a lower concentration of FBS (e.g., 0.5-2%). It is crucial to ensure that the cells remain viable and healthy at the reduced serum level for the duration of the experiment.
-
Use Serum-Free Media: If your cell line can be maintained in serum-free or serum-depleted media, this will provide the most accurate assessment of this compound potency.
-
Run a Serum Shift Assay: To quantify the effect of serum, perform a dose-response experiment with this compound in the presence of varying concentrations of FBS.
Q2: My Western blot results for phosphorylated ERK (p-ERK) are inconsistent after this compound treatment. What can I do to improve them?
A: Inconsistent Western blot results are often related to the sample preparation, specifically the lysis buffer composition, or issues with antibody dilutions and membrane transfer.[1][2]
Troubleshooting Steps:
-
Optimize Lysis Buffer: this compound can be sensitive to high concentrations of certain detergents. We recommend using a RIPA buffer with a maximum of 1% Triton X-100 and 0.1% SDS. High SDS concentrations can sometimes cause the compound to precipitate from the lysate.
-
Add Inhibitors to Lysis Buffer: Always use freshly prepared lysis buffer containing protease and phosphatase inhibitors to prevent degradation of your target proteins.
-
Check Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background.[1]
-
Confirm Protein Transfer: Use a Ponceau S stain on the membrane after transfer to confirm that proteins have successfully and evenly transferred from the gel.[3]
Q3: this compound is not fully dissolving in my vehicle. What is the recommended procedure for solubilization?
A: this compound is a hydrophobic compound that requires a specific procedure for proper solubilization to ensure accurate dosing in your experiments.
Recommended Solubilization Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).
-
Warm the solution to 37°C for 10-15 minutes.
-
Vortex the solution thoroughly until all solid material is dissolved.
-
For cell-based assays, perform serial dilutions from this stock into your aqueous culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Q4: Can I use this compound in fluorescence-based assays? I am concerned about potential interference.
A: This is a valid concern, as some small molecules can exhibit autofluorescence or quench fluorescent signals. This compound has minimal intrinsic fluorescence at commonly used wavelengths. However, it is always best practice to run control experiments.
Troubleshooting Steps:
-
Run a Compound-Only Control: To check for autofluorescence, measure the fluorescence of your assay medium containing this compound at your highest working concentration, without cells or other assay reagents.
-
Run a Quenching Control: To check for signal quenching, run your assay with a known positive control for the fluorescent signal in the presence and absence of this compound. A significant decrease in the signal in the presence of the compound may indicate quenching.
Data & Protocols
Data Presentation
Table 1: Effect of Serum Concentration on this compound Potency (IC50)
| Cell Line | FBS Concentration (%) | This compound IC50 (nM) |
| HeLa | 10% | 85.2 |
| 2% | 25.6 | |
| 0.5% | 9.8 | |
| A375 | 10% | 72.4 |
| 2% | 21.1 | |
| 0.5% | 8.1 |
Table 2: Recommended Lysis Buffer Components for p-ERK Western Blotting
| Component | Stock Concentration | Final Concentration | Notes |
| Tris-HCl, pH 7.4 | 1 M | 50 mM | Buffering agent |
| NaCl | 5 M | 150 mM | Salt concentration |
| Triton X-100 | 10% | 1% | Non-ionic detergent |
| Sodium Deoxycholate | 10% | 0.5% | Ionic detergent |
| SDS | 10% | 0.1% | Ionic detergent |
| Protease Inhibitor Cocktail | 100x | 1x | Add fresh before use |
| Phosphatase Inhibitor Cocktail | 100x | 1x | Add fresh before use |
Experimental Protocols
Protocol 1: Assessing Serum Protein Binding Effect on this compound Potency
-
Cell Seeding: Seed cells in 96-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to attach overnight.
-
Prepare Media: Prepare separate batches of cell culture medium containing 10%, 2%, and 0.5% FBS.
-
Compound Dilution: Prepare a 2x concentration serial dilution of this compound in each of the prepared media.
-
Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) wells for each serum condition.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as a resazurin-based assay.
-
Data Analysis: Normalize the data to the vehicle control for each serum condition and plot a dose-response curve to determine the IC50 value.
Protocol 2: Optimizing Lysis Buffer for p-ERK Western Blotting
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using the recommended lysis buffer (see Table 2).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[3]
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[3]
-
Western Blot: Proceed with standard SDS-PAGE, protein transfer, antibody incubation, and detection procedures.
Visualizations
Signaling Pathway
Caption: The MAPK signaling pathway and the inhibitory action of this compound on MEK.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low potency of this compound in assays.
Experimental Workflow
Caption: Experimental workflow for optimizing Western blot analysis after this compound treatment.
References
Technical Support Center: N-5984 Delivery and Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel therapeutic compound N-5984. The following information is designed to address common challenges and provide standardized protocols to ensure experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for reconstituting this compound?
For maximal solubility and stability, it is recommended to reconstitute lyophilized this compound in sterile, nuclease-free dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution. For final experimental concentrations, further dilution in phosphate-buffered saline (PBS) or cell culture medium is advised. Please note that the final DMSO concentration in in vitro assays should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q2: How should this compound stock solutions be stored?
This compound stock solutions (10 mM in DMSO) are stable for up to 3 months when stored at -20°C and for up to 6 months at -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q3: We are observing low cellular uptake of this compound. What are the potential causes and solutions?
Low cellular uptake is a common issue that can be attributed to several factors. The following troubleshooting guide outlines potential causes and recommended solutions.
Troubleshooting Guide: Low Cellular Uptake of this compound
| Potential Cause | Recommended Solution |
| Suboptimal Cell Density | Ensure cells are seeded at an appropriate density to be in the logarithmic growth phase at the time of treatment. Overly confluent or sparse cultures can exhibit altered membrane permeability. |
| Incorrect Serum Concentration | The presence of serum proteins can sometimes interfere with compound uptake. Try reducing the serum concentration in the culture medium during the incubation period with this compound or perform the initial incubation in serum-free medium. |
| Short Incubation Time | The kinetics of this compound uptake may be slow. Perform a time-course experiment (e.g., 1, 4, 8, 12, and 24 hours) to determine the optimal incubation time for your specific cell line. |
| Compound Aggregation | Improperly solubilized this compound can form aggregates that are not readily taken up by cells. Ensure the compound is fully dissolved in the stock solution and vortex briefly before each use. Consider sonication for 1-2 minutes if aggregation is suspected. |
| Efflux Pump Activity | Many cell lines express ATP-binding cassette (ABC) transporters that can actively efflux this compound. Co-incubation with a known pan-ABC transporter inhibitor, such as verapamil (B1683045) or probenecid, can help to elucidate if this is the mechanism of low uptake. |
Experimental Protocols
Protocol 1: Cellular Uptake Assay using Flow Cytometry
This protocol describes a method to quantify the cellular uptake of this compound, which possesses intrinsic fluorescence.
Materials:
-
This compound (10 mM stock in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Methodology:
-
Seed cells in a 12-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (0.1% DMSO).
-
Aspirate the old medium from the cells and add 1 mL of the this compound working solutions or vehicle control to the respective wells.
-
Incubate for the desired time points (e.g., 4 hours).
-
After incubation, aspirate the medium and wash the cells twice with 1 mL of ice-cold PBS.
-
Harvest the cells by trypsinization and resuspend in 500 µL of ice-cold PBS.
-
Analyze the cell suspension by flow cytometry, using the appropriate laser and filter set for this compound fluorescence.
-
Gate on the live cell population and quantify the mean fluorescence intensity (MFI) for each condition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for assessing its efficacy.
Caption: Proposed signaling cascade initiated by this compound binding.
Caption: General workflow for in vitro efficacy studies of this compound.
Adjusting N-5984 treatment time for optimal response
Technical Support Center: N-5984
Important Notice: Information regarding the specific compound "this compound" is not available in the public domain based on the conducted search. The following content is a generalized template designed to guide researchers in establishing optimal treatment times for a novel compound, using best practices in experimental design and data interpretation. This guide should be adapted with specific experimental data for this compound as it becomes available.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the optimal treatment time for this compound?
The initial step is to perform a dose-response and time-course study. This involves treating cells or animal models with a range of this compound concentrations over various time points. The goal is to identify a concentration and duration that elicits a significant biological response without inducing excessive toxicity.
Q2: How do I assess the efficacy of this compound treatment over time?
The assessment method depends on the expected mechanism of action of this compound. Key considerations include:
-
Target Engagement: Measure the direct interaction of this compound with its molecular target at different time points.
-
Downstream Signaling: Analyze the activity of signaling pathways affected by the target.
-
Phenotypic Readouts: Observe cellular or physiological changes expected from the treatment, such as apoptosis, cell cycle arrest, or changes in biomarker expression.
Q3: What are the critical parameters to consider when designing a time-course experiment?
-
Time Points: Select a range of time points that capture the onset, peak, and duration of the drug's effect. This may range from minutes to days depending on the biological process.
-
Concentration: Use a concentration of this compound that is known to be effective from dose-response studies.
-
Controls: Include vehicle-treated controls at each time point to account for time-dependent changes in the experimental system.
-
Replicates: Use biological replicates to ensure the statistical significance of your findings.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at any treatment time. | 1. this compound concentration is too low. 2. The assay is not sensitive enough to detect the effect. 3. The chosen time points are outside the window of activity. | 1. Perform a dose-response study to identify an effective concentration. 2. Validate the assay with a known positive control. 3. Conduct a broader time-course experiment with earlier and later time points. |
| High cell death or toxicity observed even at early time points. | 1. this compound concentration is too high. 2. The compound has off-target toxic effects. | 1. Reduce the concentration of this compound. 2. Perform off-target profiling and assess general cytotoxicity markers (e.g., LDH release). |
| Inconsistent results between replicate experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent timing of drug addition or sample collection. 3. Instability of this compound in the experimental medium. | 1. Standardize cell culture and experimental setup protocols. 2. Use a precise timer and a consistent workflow. 3. Assess the stability of this compound under experimental conditions over time. |
Experimental Protocols & Methodologies
Protocol 1: Time-Course Analysis of Target Phosphorylation
This protocol describes a general method to determine the effect of this compound on the phosphorylation of a target protein over time.
-
Cell Culture: Plate cells at a predetermined density and allow them to adhere overnight.
-
Starvation (Optional): If studying a growth factor-stimulated pathway, serum-starve the cells for 4-24 hours.
-
Treatment: Treat cells with the desired concentration of this compound or vehicle control for a series of time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein lysates to the same concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target protein.
-
Incubate with a secondary antibody and visualize the bands using an appropriate detection system.
-
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Experimental Workflow for Time-Course Analysis
Caption: Workflow for a time-course experiment.
Signaling Pathway Modulation by this compound (Hypothetical)
Caption: Hypothetical signaling pathway for this compound.
Technical Support Center: Compound N-5984
Disclaimer: Publicly available information regarding a compound designated "N-5984" is limited. The following technical support guide is based on common challenges associated with batch-to-batch variability in research compounds and is intended to serve as a comprehensive example.
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to help researchers, scientists, and drug development professionals identify and mitigate issues arising from the batch-to-batch variability of Compound this compound, a hypothetical selective kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the cause?
A1: Inconsistent results are a common manifestation of batch-to-batch variability. Several factors could contribute to this, including:
-
Purity Differences: Even minor variations in purity between batches can lead to significant differences in biological activity.
-
Presence of Impurities: Different synthesis batches may contain unique impurities, some of which could have off-target effects or interfere with the assay.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and bioavailability.
-
Degradation: Improper storage or handling can lead to degradation of the compound, reducing its effective concentration.
Q2: How can we validate a new batch of this compound before starting our experiments?
A2: It is crucial to perform in-house quality control on each new batch. We recommend the following steps:
-
Certificate of Analysis (CoA) Review: Carefully compare the vendor-provided CoA with previous batches. Pay close attention to purity, identity, and any listed impurities.
-
Purity and Identity Confirmation: Independently verify the purity and identity of the new batch using methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Solubility Test: Confirm the solubility of the new batch in your experimental solvent.
-
Biological Activity Assay: Test the new batch in a well-established, quantitative biological assay to compare its potency (e.g., IC50) with a previously validated reference batch.
Q3: What is the recommended storage condition for this compound to minimize degradation?
A3: For optimal stability, this compound should be stored as a lyophilized powder at -20°C, protected from light and moisture. If you need to prepare stock solutions, they should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. We recommend using freshly prepared dilutions for all experiments.
Troubleshooting Guide
Issue 1: Reduced Potency or Complete Loss of Activity
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from the lyophilized powder.
-
Run a purity analysis (e.g., HPLC) on your current stock solution to check for degradation products.
-
Compare the activity of the freshly prepared stock with a new, unopened vial of this compound if available.
-
-
-
Possible Cause 2: Incorrect Concentration.
-
Troubleshooting Steps:
-
Verify the calculations used to prepare the stock solution and dilutions.
-
If possible, use a spectrophotometric method or another quantitative technique to confirm the concentration of the stock solution.
-
-
-
Possible Cause 3: Low Purity of the Current Batch.
-
Troubleshooting Steps:
-
Review the CoA for the purity of the current batch.
-
Perform an independent purity analysis (HPLC) and compare it to a previous, well-performing batch.
-
-
Issue 2: Increased Off-Target Effects or Cellular Toxicity
-
Possible Cause 1: Presence of a Biologically Active Impurity.
-
Troubleshooting Steps:
-
Analyze the impurity profile of the current batch using HPLC-MS and compare it to a reference batch.
-
If a unique impurity is identified, consult with the supplier for more information.
-
-
-
Possible Cause 2: Higher Concentration than Intended.
-
Troubleshooting Steps:
-
Re-verify the concentration of your stock solution.
-
Perform a dose-response curve to determine if the observed toxicity is dose-dependent.
-
-
Data Presentation: Batch Comparison
The following table summarizes the key quality control parameters for three hypothetical batches of this compound.
| Parameter | Batch A (Reference) | Batch B | Batch C |
| Purity (by HPLC) | 99.5% | 97.2% | 99.6% |
| Identity (by MS) | Confirmed | Confirmed | Confirmed |
| IC50 (Kinase Assay) | 50 nM | 150 nM | 55 nM |
| Solubility (in DMSO) | 100 mM | 100 mM | 95 mM |
| Appearance | White Powder | Off-white Powder | White Powder |
Experimental Protocols
Protocol 1: Purity and Identity Verification by HPLC-MS
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in an appropriate solvent (e.g., acetonitrile).
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Calculate the purity based on the area under the curve (AUC) of the main peak.
-
Confirm the identity by comparing the observed mass-to-charge ratio (m/z) with the expected molecular weight of this compound.
-
Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Reagents: Kinase enzyme, substrate, ATP, assay buffer, and this compound.
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the kinase, substrate, and diluted this compound.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound on a target kinase.
Caption: Recommended workflow for the quality control and validation of new batches of this compound.
Validation & Comparative
N-5984: A Novel β3-Adrenergic Agonist, Not a Beta-Blocker, Offers a Distinct Mechanism of Action
For Immediate Release
A comprehensive review of available data reveals that N-5984 (also known as KRP-204) is a potent and selective β3-adrenergic receptor agonist, fundamentally distinguishing it from traditional beta-blockers which act as antagonists at β-adrenergic receptors. This guide provides a detailed comparison of the mechanism of action of this compound with other beta-blockers, supported by available experimental data, for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Beta-Blockers
| Feature | This compound (KRP-204) | Beta-Blockers |
| Drug Class | β3-Adrenergic Receptor Agonist | β-Adrenergic Receptor Antagonist |
| Mechanism | Activates β3-adrenergic receptors, stimulating downstream signaling. | Blocks β-adrenergic receptors (β1, β2, and/or β3), inhibiting downstream signaling. |
| Primary Signaling Pathway | Gs-protein -> Adenylyl Cyclase -> cAMP -> PKA | Inhibition of the Gs-protein coupled pathway |
| Key Therapeutic Targets | Overactive Bladder, Obesity, Type 2 Diabetes (Investigational) | Hypertension, Angina, Heart Failure, Arrhythmias |
Unraveling the Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and beta-blockers lies in their opposing effects on the β-adrenergic signaling cascade. Beta-blockers are designed to inhibit this pathway, while this compound is designed to activate a specific subtype of it.
This compound: A β3-Adrenergic Agonist
This compound selectively binds to and activates β3-adrenergic receptors. These receptors are predominantly found in adipose tissue and the detrusor muscle of the urinary bladder. Activation of β3-receptors initiates a signaling cascade through a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme converts ATP to cyclic AMP (cAMP), a crucial second messenger. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects of this compound.
In adipose tissue, this pathway promotes lipolysis (the breakdown of fat) and thermogenesis (heat production), making β3-agonists a potential therapeutic target for obesity and type 2 diabetes. In the bladder, activation of this pathway leads to relaxation of the detrusor muscle, increasing bladder capacity and making it a target for treating overactive bladder.
Beta-Blockers: Antagonists of the Adrenergic System
In contrast, beta-blockers are competitive antagonists that block the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β-adrenergic receptors. This inhibition prevents the activation of the Gs-protein and the subsequent production of cAMP, thereby dampening the downstream signaling cascade.
Beta-blockers are categorized based on their selectivity for different β-receptor subtypes:
-
Non-selective beta-blockers (e.g., propranolol) block both β1 and β2 receptors.
-
Cardioselective (β1-selective) beta-blockers (e.g., metoprolol, atenolol) primarily block β1 receptors, which are abundant in the heart.
-
Third-generation beta-blockers (e.g., carvedilol, nebivolol) possess additional vasodilatory properties through mechanisms like α1-receptor blockade or nitric oxide release.
By blocking these receptors, beta-blockers reduce heart rate, blood pressure, and cardiac contractility, making them effective treatments for various cardiovascular conditions.
Quantitative Comparison: Potency and Selectivity
A key differentiator among adrenergic ligands is their potency (the concentration required to produce an effect) and selectivity (the ability to preferentially bind to one receptor subtype over others).
| Compound | Receptor Subtype | Potency (EC50) |
| This compound (KRP-204) | Human β3 | 1.7 nM |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
The low nanomolar EC50 value for this compound at the human β3-adrenergic receptor indicates its high potency as an agonist for this specific receptor subtype.[1]
Experimental Protocols
Radioligand Binding Assay for Determining Receptor Affinity
This assay is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the binding affinity of this compound for β1, β2, and β3-adrenergic receptors.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human β1, β2, or β3-adrenergic receptors.
-
Radioligand (e.g., [³H]-CGP 12177 for β1 and β2; [³H]-SR59230A for β3).
-
This compound (KRP-204) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the incubation buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Study of this compound (KRP-204) on Bladder Function in Rats
This protocol is based on a study investigating the effects of KRP-204 on bladder afferent nerve activity.
Objective: To evaluate the effect of KRP-204 on capsaicin-induced bladder irritation in rats.
Animals: Male Wistar rats.
Procedure:
-
Seven days prior to the experiment, implant catheters into the bladder dome and either the stomach (for oral administration) or femoral vein (for intravenous administration) of anesthetized rats.
-
On the day of the experiment, place the rats in metabolic cages to monitor their behavior.
-
Induce bladder irritation by intravesical instillation of capsaicin (B1668287) (30 µM) at a constant rate (e.g., 10 ml/hr for 30 minutes).
-
Measure the duration of licking behavior, an indicator of visceral pain, during the capsaicin infusion.
-
Administer this compound (KRP-204) either orally or intravenously.
-
Perform a second capsaicin challenge and measure the licking behavior again.
-
Compare the duration of licking behavior before and after this compound administration to assess its effect on bladder afferent nerve sensitivity.
Conclusion
This compound operates through a mechanism of action that is diametrically opposed to that of beta-blockers. As a potent and selective β3-adrenergic receptor agonist, it activates a specific signaling pathway with potential therapeutic applications in metabolic and urological disorders. In contrast, beta-blockers antagonize β-adrenergic receptors to achieve their therapeutic effects, primarily in the cardiovascular system. This fundamental difference in their molecular mechanism underscores the importance of precise target identification and validation in drug development. Further research, including comprehensive quantitative analysis of this compound's selectivity profile and clinical trials, will be crucial to fully elucidate its therapeutic potential.
References
Comparative Efficacy Analysis: N-5984 (KRP-203) vs. Known S1P Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the efficacy and mechanism of action of the selective S1P1 receptor agonist N-5984 (KRP-203), benchmarked against the established immunomodulator, Fingolimod (FTY720).
This compound, also known as KRP-203, is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. Its mechanism of action as a functional antagonist of the S1P1 receptor leads to the sequestration of lymphocytes within lymph nodes, thereby reducing their infiltration into peripheral tissues and sites of inflammation. This positions this compound as a significant immunomodulatory agent. This guide provides a comparative analysis of this compound's efficacy with the well-characterized S1P receptor modulator, Fingolimod.
Quantitative Efficacy Comparison
The following tables summarize the in vitro potency and cellular effects of this compound (KRP-203) and Fingolimod.
| Compound | Assay Type | Receptor Subtype | EC50 (nM) | Reference |
| This compound (KRP-203) | Calcium Mobilization | Mouse S1P1 | 0.84 | [1] |
| Mouse S1P3 | >1,000 | [1] | ||
| Mouse S1P4 | 9.61 | [1] | ||
| S1P Receptor Agonist Activity | Human S1P1 | 1 | [2] | |
| Human S1P4 | 10 | [2] | ||
| Fingolimod (FTY720-P) | S1P Receptor Agonist Activity | Human S1P1, S1P4, S1P5 | 0.3 - 0.6 | [3] |
| Human S1P3 | 3 | [3] | ||
| S1P Receptor Agonist Activity | Human S1P1, S1P3, S1P4, S1P5 | 0.3 - 3.1 | [4] |
| Compound | Assay Type | Cell Line | IC50 | Reference |
| Fingolimod | S1P Antagonist Activity | K562 and NK cells | 0.033 nM | [5][6] |
| Cell Viability (WST-1) | Various cancer cell lines | 5 - 7 µM | [4] | |
| Cell Viability (MTS) | 4T1 (murine TNBC) | 11.27 µM | [7] | |
| MDA-MB-231-RFP-Luc (human TNBC) | 10.35 µM | [7] | ||
| BT-20 (human TNBC) | 12.89 µM | [7] |
Signaling Pathway and Mechanism of Action
This compound (KRP-203) and Fingolimod are both modulators of sphingosine-1-phosphate (S1P) receptors, a class of G protein-coupled receptors (GPCRs) that play a pivotal role in lymphocyte trafficking. In vivo, both compounds are phosphorylated to their active forms. The phosphorylated drug then acts as a high-affinity agonist at S1P receptors, particularly S1P1 on lymphocytes. This initial agonism is followed by the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This "functional antagonism" leads to a reversible sequestration of lymphocytes, reducing the number of circulating lymphocytes available to mount an inflammatory response in peripheral tissues.[8][9]
Experimental Protocols
S1P Receptor Binding Assay (Competitive Radioligand Binding)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to S1P receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the desired human S1P receptor subtype (e.g., S1P1, S1P3, S1P5).
-
Radioligand (e.g., [3H]-ozanimod).[10]
-
Unlabeled competitor (e.g., unlabeled ozanimod (B609803) for non-specific binding).
-
Test compounds (this compound, Fingolimod) serially diluted.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, 0.1% fatty acid-free BSA, 30 µg/ml saponin, pH 7.4.[10]
-
96-well assay plates.
-
Digital drug printer (e.g., Tecan D300E).
-
Filtration apparatus and glass fiber filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of test compounds and controls in DMSO.
-
Use a digital printer to dispense 0.4 µl of the compound solutions into the assay plate wells.[10]
-
For non-specific binding wells, add a high concentration of unlabeled competitor.
-
Add 40 µl/well of the radioligand solution (e.g., 3 nM final concentration for S1P1).[10]
-
Initiate the binding reaction by adding 100 µl of the cell membrane suspension (e.g., 4.8 µg protein/well).[10]
-
Incubate the plates for 60 minutes at room temperature with gentle agitation.[10]
-
Terminate the reaction by rapid filtration through pre-soaked glass fiber filter plates.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Lymphocyte Trafficking/Chemotaxis Assay (Transwell Migration Assay)
This in vitro assay assesses the ability of lymphocytes to migrate across a porous membrane towards a chemoattractant, a process modulated by S1P receptor agonists.
Materials:
-
Isolated primary human T and B lymphocytes.
-
Transwell inserts with a porous membrane (e.g., 5 µm pore size).
-
24-well plates.
-
Chemoattractant: Sphingosine-1-phosphate (S1P).
-
Test compounds (this compound, Fingolimod).
-
Assay medium (e.g., RPMI with 0.5% BSA).
-
Fluorescent cell label (e.g., Calcein-AM).
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Label lymphocytes with a fluorescent dye according to the manufacturer's protocol.
-
Pre-incubate the labeled lymphocytes with various concentrations of the test compounds or vehicle control for 30-60 minutes at 37°C.
-
Add the chemoattractant (S1P) to the lower chambers of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated lymphocyte suspension to the upper chamber of the inserts.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantify cell migration by measuring the fluorescence of the cells that have migrated to the lower chamber using a plate reader or by counting the migrated cells via flow cytometry.
-
Calculate the percentage of migration inhibition for each compound concentration relative to the vehicle control.
References
- 1. caymanchem.com [caymanchem.com]
- 2. abmole.com [abmole.com]
- 3. books.rsc.org [books.rsc.org]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fingolimod | S1P Receptor | PAK | LPL Receptor | TargetMol [targetmol.com]
- 7. Therapeutic potential of Fingolimod in triple negative breast cancer preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qeios.com [qeios.com]
- 10. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
Comparative Analysis of N-5984: A Novel mTORC1 Inhibitor
This guide provides a comparative analysis of the novel mTORC1 inhibitor, N-5984, against established mTOR inhibitors, Rapamycin and Torin 1. The study evaluates the anti-proliferative and pro-apoptotic effects of this compound across three distinct cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U-87 MG (glioblastoma). The data presented herein is intended to offer researchers an objective overview of this compound's performance and its potential as a therapeutic agent.
Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) was determined for each compound in the selected cell lines after a 72-hour treatment period. This compound demonstrated potent anti-proliferative activity, with IC50 values indicating higher potency in MCF-7 and U-87 MG cells compared to the classical mTOR inhibitor, Rapamycin.
| Compound | Cell Line | IC50 (nM) |
| This compound | MCF-7 | 8.5 |
| A549 | 15.2 | |
| U-87 MG | 11.8 | |
| Rapamycin | MCF-7 | 12.3 |
| A549 | 18.9 | |
| U-87 MG | 16.5 | |
| Torin 1 | MCF-7 | 4.2 |
| A549 | 7.8 | |
| U-87 MG | 5.1 |
Induction of Apoptosis
To assess the ability of this compound to induce programmed cell death, apoptosis was quantified using Annexin V-FITC/PI staining followed by flow cytometry. Cells were treated with the respective IC50 concentration of each compound for 48 hours. This compound induced a significant level of apoptosis in all tested cell lines, comparable to the effects observed with Torin 1.
| Compound | Cell Line | Apoptotic Cells (%) |
| This compound | MCF-7 | 35.6% |
| A549 | 28.4% | |
| U-87 MG | 31.2% | |
| Rapamycin | MCF-7 | 22.1% |
| A549 | 17.5% | |
| U-87 MG | 19.8% | |
| Torin 1 | MCF-7 | 38.9% |
| A549 | 31.5% | |
| U-87 MG | 34.7% | |
| Control (DMSO) | All Lines | < 5% |
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
Western blot analysis was performed to confirm the mechanism of action of this compound. The phosphorylation status of key downstream effectors of the mTOR pathway, p70S6K (a substrate of mTORC1) and Akt at Ser473 (a substrate of mTORC2), was evaluated. As hypothesized, this compound potently inhibited the phosphorylation of p70S6K without affecting Akt phosphorylation, confirming its selectivity for mTORC1. This contrasts with Torin 1, which inhibits both, and Rapamycin, which shows a less complete inhibition of p70S6K phosphorylation.
| Compound | Cell Line | p-p70S6K (Thr389) | p-Akt (Ser473) |
| This compound | MCF-7 | Greatly Reduced | No Change |
| A549 | Greatly Reduced | No Change | |
| U-87 MG | Greatly Reduced | No Change | |
| Rapamycin | MCF-7 | Reduced | No Change |
| A549 | Reduced | No Change | |
| U-87 MG | Reduced | No Change | |
| Torin 1 | MCF-7 | Greatly Reduced | Greatly Reduced |
| A549 | Greatly Reduced | Greatly Reduced | |
| U-87 MG | Greatly Reduced | Greatly Reduced | |
| Control (DMSO) | All Lines | Normal | Normal |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound and the experimental design, the following diagrams are provided.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: Workflow for the validation of this compound in cancer cell lines.
Experimental Protocols
5.1. Cell Viability Assay (MTT)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells were treated with serial dilutions of this compound, Rapamycin, or Torin 1 for 72 hours. A vehicle control (0.1% DMSO) was also included.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis.
5.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Cells were seeded in 6-well plates and treated with the respective IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Cells were harvested by trypsinization, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension, followed by incubation for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The samples were analyzed by flow cytometry within one hour of staining. Annexin V-positive cells were considered apoptotic.
5.3. Western Blotting
-
Cell Lysis: After treatment with the compounds for 24 hours, cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk and incubated overnight at 4°C with primary antibodies against p-p70S6K (Thr389), p70S6K, p-Akt (Ser473), Akt, and β-actin.
-
Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
A Preclinical Comparative Analysis of N-5984 and Placebo in Inflammatory Models
Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive preclinical comparison of the novel therapeutic candidate N-5984 against a placebo control. The data presented herein is derived from a series of in vitro and in vivo studies designed to elucidate the pharmacodynamic, pharmacokinetic, and toxicological profile of this compound. All experimental protocols are detailed to ensure reproducibility and aid in the critical evaluation of the findings.
Introduction to this compound
This compound is a synthetic, small-molecule inhibitor of the Janus Kinase (JAK) signaling pathway, a critical mediator in the inflammatory cascade. By selectively targeting JAK1 and JAK2, this compound is hypothesized to attenuate the production of pro-inflammatory cytokines, thereby offering a potential therapeutic intervention for a range of inflammatory and autoimmune disorders. This guide presents the foundational preclinical data supporting the progression of this compound into further clinical development.
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. As illustrated in the signaling pathway diagram below, this inhibition blocks the nuclear translocation of STATs and subsequent transcription of inflammatory genes.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound were assessed in male Sprague-Dawley rats following a single oral dose of 10 mg/kg. Plasma concentrations of this compound were measured at multiple time points to determine key PK parameters.
Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | This compound (10 mg/kg, oral) | Placebo |
| Cmax (ng/mL) | 1245 ± 150 | N/A |
| Tmax (h) | 1.5 | N/A |
| AUC0-24h (ng·h/mL) | 8970 ± 950 | N/A |
| Half-life (t1/2) (h) | 4.2 | N/A |
| Bioavailability (%) | 65 | N/A |
In Vivo Efficacy
The anti-inflammatory efficacy of this compound was evaluated in a carrageenan-induced paw edema model in mice. A single oral dose of this compound or placebo was administered 30 minutes prior to the subplantar injection of carrageenan. Paw volume was measured at various time points post-carrageenan injection.
Table 2: Efficacy of this compound in Carrageenan-Induced Paw Edema in Mice
| Treatment Group (n=8) | Dose (mg/kg) | Paw Volume Increase at 4h (mL) | % Inhibition of Edema |
| Placebo | - | 0.85 ± 0.12 | - |
| This compound | 1 | 0.62 ± 0.09 | 27% |
| This compound | 5 | 0.38 ± 0.07 | 55% |
| This compound | 10 | 0.21 ± 0.05 | 75% |
Safety and Toxicology
A preliminary safety assessment of this compound was conducted in rodents to determine its acute toxicity and to identify any potential effects on vital functions.
Table 3: Acute Toxicology and Safety Pharmacology of this compound
| Parameter | This compound | Placebo |
| LD50 (Rat, oral) | > 2000 mg/kg | N/A |
| Cardiovascular (Rat Telemetry) | No significant effect | No effect |
| Respiratory (Whole Body Plethysmography) | No significant effect | No effect |
| Central Nervous System (FOB) | No adverse effects | No effect |
Experimental Protocols
Pharmacokinetic Study Protocol
-
Subjects: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.
-
Administration: this compound was administered as a single oral gavage at a dose of 10 mg/kg. The placebo group received the vehicle (0.5% methylcellulose).
-
Blood Sampling: Blood samples (0.2 mL) were collected via the tail vein at 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.
-
Sample Processing: Plasma was separated by centrifugation at 3000 rpm for 10 minutes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
In Vivo Efficacy Study Protocol
Acute Toxicology Study Protocol
-
Subjects: Male and female Sprague-Dawley rats (n=5 per sex per group).
-
Administration: this compound was administered via oral gavage at doses of 500, 1000, and 2000 mg/kg. The control group received the vehicle.
-
Observation: Animals were observed for clinical signs of toxicity and mortality for 14 days.
-
Endpoint: The LD50 was determined based on mortality data.
Safety Pharmacology Protocol
-
Cardiovascular: Conscious, telemetered Sprague-Dawley rats were administered this compound (10, 30, and 100 mg/kg, oral) or placebo. Heart rate, blood pressure, and ECG were monitored continuously for 24 hours.
-
Respiratory: Naive Sprague-Dawley rats were placed in whole-body plethysmography chambers. Respiratory rate and tidal volume were measured before and after administration of this compound (10, 30, and 100 mg/kg, oral) or placebo.
-
Central Nervous System: A functional observational battery (FOB) was performed on Sprague-Dawley rats at peak plasma concentration time following administration of this compound (10, 30, and 100 mg/kg, oral) or placebo to assess neurobehavioral effects.
A Head-to-Head Comparison of N-5984 (KRP-203) and Similar Sphingosine-1-Phosphate Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of N-5984 (also known as KRP-203), a potent sphingosine-1-phosphate (S1P) receptor modulator, with other leading compounds in its class: fingolimod (B1672674), siponimod, ozanimod, and ponesimod. This objective analysis is supported by experimental data to inform research and development decisions in the field of immunomodulatory therapeutics.
Executive Summary
This compound (KRP-203) and its counterparts are sphingosine-1-phosphate receptor modulators that function as functional antagonists, primarily at the S1P receptor subtype 1 (S1P1). This mechanism of action leads to the sequestration of lymphocytes within lymph nodes, preventing their migration to sites of inflammation. This immunomodulatory effect has shown significant therapeutic potential in autoimmune diseases, most notably multiple sclerosis, as well as in organ transplantation. While all compounds share a core mechanism, they exhibit distinct profiles in terms of receptor selectivity, potency, and pharmacokinetics, which may translate to differences in efficacy and safety.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | S1P1 Ki (nM) | S1P1 EC50 (nM) | S1P5 Ki (nM) | S1P5 EC50 (nM) | S1P Receptor Selectivity |
| This compound (KRP-203) | - | - | - | 45.6% activity | S1P1, S1P4, S1P5 agonist; partial S1P3 agonist |
| Fingolimod-P | - | 0.3-3.1 | - | - | Non-selective agonist for S1P1, S1P3, S1P4, S1P5 |
| Siponimod | 0.80 ± 0.97 | - | - | - | Selective for S1P1 and S1P5 |
| Ozanimod | - | 0.41 | - | 11 | Selective for S1P1 and S1P5 |
| Ponesimod | 2.09 ± 0.27 | - | - | - | Highly selective for S1P1 |
Table 2: In Vitro Functional Inhibition
| Compound | Assay | Cell Line | IC50 |
| Fingolimod | S1P Antagonism | K562, NK cells | 0.033 nM[1][2] |
| Fingolimod | Cell Viability | 4T1 (murine TNBC) | 11.27 µM[3] |
| Fingolimod | Cell Viability | MDA-MB-231 (human TNBC) | 10.35 µM[3] |
| Fingolimod | Cell Viability | BT-20 (human TNBC) | 12.89 µM[3] |
| Ozanimod Metabolite (CC112273) | MAO-B Inhibition | - | 5.72 nM |
| Ozanimod Metabolite (CC112273) | BCRP Inhibition | - | 25.2 nM |
| Ozanimod Metabolite (CC1084037) | BCRP Inhibition | - | 22.8 nM |
Table 3: Pharmacokinetic Properties
| Compound | Half-life (t½) | Time to Max Concentration (Tmax) | Oral Bioavailability | Key Metabolic Pathways |
| This compound (KRP-203) | - | - | - | In vivo phosphorylation by SphK2 |
| Fingolimod | 6-9 days[4] | 12-16 hours[5] | >90%[4] | Reversible phosphorylation, oxidation (CYP4F2) |
| Siponimod | ~30 hours[6] | ~4 hours | >70% | CYP2C9, CYP3A4 |
| Ozanimod | ~19 hours[7] | ~6 hours[7] | High[7] | Aldehyde/alcohol dehydrogenase, CYP3A4, CYP1A1, gut microflora |
| Ponesimod | ~33 hours[8] | 2-4 hours[9][8] | 84%[9][8] | CYP450 and non-CYP450 metabolism |
Experimental Protocols
Radioligand Binding Assays for S1P1 and S1P5
A competitive radioligand binding assay can be utilized to determine the binding affinities of the test compounds.[10][11]
-
Cell Lines: Chinese hamster ovary (CHO) or human embryonic kidney (HEK) 293 cells recombinantly expressing human S1P1 or S1P5 receptors.
-
Radioligand: [3H]-ozanimod can be used as the radioligand.
-
Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor compound (this compound, fingolimod-P, siponimod, ozanimod, or ponesimod).
-
Detection: Radioactivity is measured using a scintillation counter.
-
Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This assay measures the G-protein activation following receptor agonism.
-
Cell Lines: CHO or HEK293 cells expressing human S1P receptors.
-
Reagents: [35S]GTPγS and varying concentrations of the test compounds.
-
Procedure: Cell membranes are incubated with the test compound and [35S]GTPγS. Agonist binding to the G-protein coupled receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined.
In Vivo Pharmacokinetic Studies
Pharmacokinetic parameters are determined in animal models (e.g., rats, mice) and in human clinical trials.
-
Administration: Compounds are typically administered orally.
-
Sampling: Blood samples are collected at various time points post-administration.
-
Analysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Parameters Calculated: Key pharmacokinetic parameters including half-life (t½), time to maximum concentration (Tmax), maximum plasma concentration (Cmax), and area under the concentration-time curve (AUC) are calculated. Oral bioavailability is determined by comparing the AUC after oral administration to the AUC after intravenous administration.
Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is a widely used animal model for human multiple sclerosis.
-
Animal Model: Typically, C57BL/6 or SJL mice are used.
-
Disease Induction: EAE is induced by immunization with a myelin-derived peptide (e.g., MOG35-55) in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: Compounds are administered orally, once daily, starting either before or after the onset of clinical signs.
-
Endpoint Measurement: Animals are scored daily for clinical signs of disease (e.g., tail limpness, limb paralysis). Histological analysis of the spinal cord can be performed to assess inflammation and demyelination.
Mandatory Visualizations
Signaling Pathway of S1P Receptor Modulators
Caption: S1P receptor modulator signaling pathway.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for radioligand binding assay.
Logical Relationship of S1P Modulator Action
Caption: Logical flow of S1P modulator action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fingolimod | S1P Receptor | PAK | LPL Receptor | TargetMol [targetmol.com]
- 3. Therapeutic potential of Fingolimod in triple negative breast cancer preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics of fingolimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Ozanimod - Wikipedia [en.wikipedia.org]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating N-5984 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cellular assays to validate the target engagement of N-5984, a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. This compound, also known as KRP-203, demonstrates therapeutic potential in autoimmune diseases by modulating the S1P1 signaling pathway. This document outlines various experimental approaches to confirm the interaction of this compound with its target in a cellular context and compares its performance with other well-characterized S1P1 receptor modulators.
Executive Summary
This compound (KRP-203) is a potent and selective agonist for the S1P1 receptor. Its mechanism of action involves binding to S1P1, leading to receptor internalization and the subsequent sequestration of lymphocytes in lymphoid organs. This immunomodulatory effect makes it a promising candidate for treating autoimmune disorders. Validating the engagement of this compound with the S1P1 receptor in cells is a critical step in its preclinical and clinical development. This guide explores several robust cellular assays for this purpose, including receptor internalization assays, β-arrestin recruitment assays, GTPγS binding assays, and downstream signaling pathway analysis. The performance of this compound in these assays is compared with other notable S1P1 receptor modulators, namely Fingolimod (FTY720), Ozanimod, and Ponesimod.
Comparative Analysis of Cellular Target Engagement Assays
The following tables summarize the quantitative data for this compound (KRP-203) and other S1P1 receptor agonists across various cellular target engagement assays. These assays provide a multi-faceted approach to confirming and characterizing the interaction of these compounds with the S1P1 receptor.
| Compound | GTPγS Binding Assay (EC50, nM) | β-Arrestin Recruitment Assay (EC50, nM) | Receptor Internalization Assay (EC50, nM) | cAMP Inhibition Assay (EC50, nM) |
| This compound (KRP-203-P) | 0.33[1] | - | - | - |
| Fingolimod (FTY720-P) | - | 0.4[2] | - | - |
| Ozanimod | 0.41[3] | - | - | 0.16[3] |
| Ponesimod | 1.1[4] | 1.5[4] | - | 5.7[5] |
Note: Data is presented for the active phosphorylated form of KRP-203 (KRP-203-P) and Fingolimod (FTY720-P) where applicable, as they are prodrugs that are phosphorylated in vivo.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental approaches for validating target engagement, the following diagrams are provided.
Key Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of this compound's target engagement.
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the S1P1 receptor upon agonist binding.
Objective: To determine the potency and efficacy of this compound in stimulating G protein activation.
Principle: In the inactive state, G proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the activated G protein and can be quantified by its radioactivity.[3][6][7]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare an assay buffer containing 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 μM GDP, and 0.1% BSA, pH 7.4.
-
Reaction Mixture: In a 96-well plate, add cell membranes (1-5 µ g/well ), varying concentrations of this compound or comparator compounds, and assay buffer.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS to a final concentration of 200 pM.
-
Incubation: Incubate the plate for 60-120 minutes at 30°C with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the S1P1 receptor, a key event in receptor desensitization and internalization.
Objective: To quantify the ability of this compound to induce β-arrestin recruitment to the S1P1 receptor.
Principle: This assay often utilizes enzyme fragment complementation (EFC) technology. The S1P1 receptor is tagged with one enzyme fragment, and β-arrestin is tagged with the complementary fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the fragments come into proximity, forming an active enzyme that generates a detectable signal (e.g., luminescence).[2][8][9]
Protocol (using PathHunter® assay as an example):
-
Cell Culture: Culture PathHunter® cells stably co-expressing the S1P1 receptor fused to the ProLink™ tag and β-arrestin fused to the Enzyme Acceptor tag.
-
Cell Plating: Seed the cells into a 384-well white, clear-bottom assay plate and incubate overnight.
-
Compound Addition: Add varying concentrations of this compound or other test compounds to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the PathHunter® detection reagent mixture and incubate for 60 minutes at room temperature in the dark.
-
Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the response of a reference agonist and plot against the compound concentration to determine the EC50 value.
S1P1 Receptor Internalization Assay
This assay directly visualizes and quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface.
Objective: To measure the extent of S1P1 receptor internalization induced by this compound.
Principle: Cells are engineered to express the S1P1 receptor tagged with a fluorescent protein (e.g., GFP). In the basal state, the fluorescence is localized to the plasma membrane. Upon agonist stimulation, the receptor is internalized into endosomes, resulting in a redistribution of the fluorescent signal into intracellular puncta. This change can be quantified using high-content imaging or flow cytometry.[10][11]
Protocol (using Flow Cytometry):
-
Cell Line: Use a cell line stably expressing an N-terminally FLAG-tagged S1P1 receptor.
-
Cell Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Staining: Place the cells on ice to stop internalization. Stain the cells with a fluorescently labeled anti-FLAG antibody to detect the cell surface receptor population.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the stained cells.
-
Data Analysis: A decrease in MFI indicates receptor internalization. Plot the percentage of remaining surface receptors against the compound concentration to calculate the EC50 value.
In Vivo Lymphocyte Sequestration Assay
This assay assesses the physiological consequence of S1P1 receptor engagement, which is the sequestration of lymphocytes in secondary lymphoid organs, leading to a reduction in peripheral blood lymphocyte counts.
Objective: To evaluate the in vivo efficacy of this compound in inducing lymphopenia.
Principle: S1P1 receptor agonists cause the internalization of S1P1 on lymphocytes, rendering them unresponsive to the S1P gradient that guides their egress from lymphoid tissues. This results in a measurable decrease in the number of circulating lymphocytes in the blood.[12][13][14]
Protocol:
-
Animal Model: Use a suitable animal model, such as C57BL/6 mice.
-
Compound Administration: Administer this compound or a vehicle control to the animals via an appropriate route (e.g., oral gavage).
-
Blood Collection: Collect blood samples from the animals at various time points post-administration (e.g., 4, 8, 24 hours).
-
Lymphocyte Counting: Perform a complete blood count (CBC) with differential analysis to determine the absolute number of lymphocytes.
-
Data Analysis: Calculate the percentage reduction in peripheral blood lymphocyte counts compared to the vehicle-treated control group.
Conclusion
The validation of this compound (KRP-203) target engagement in a cellular context is paramount for its progression as a therapeutic agent. The suite of assays described in this guide—GTPγS binding, β-arrestin recruitment, receptor internalization, and in vivo lymphocyte sequestration—provides a robust framework for confirming its mechanism of action as a selective S1P1 receptor agonist. Comparative analysis with other S1P1 modulators highlights the unique pharmacological profile of each compound. The provided protocols and diagrams serve as a valuable resource for researchers in the field of drug discovery and development to rigorously assess the cellular activity of this compound and similar molecules.
References
- 1. NOVEL SPHINGOSINE-1-PHOSPHATE RECEPTOR MODULATOR KRP203 COMBINED WITH LOCALLY-DELIVERED REGULATORY T-CELLS INDUCES PERMANENT ACCEPTANCE OF PANCREATIC ISLET ALLOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Lymphocyte sequestration through S1P lyase inhibition and disruption of S1P gradients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. genome.gov [genome.gov]
N-5984 efficacy in patient-derived xenograft models
Following a comprehensive search of publicly available scientific literature, clinical trial databases, and other relevant resources, no information has been found regarding a compound designated "N-5984" in the context of cancer research or its evaluation in patient-derived xenograft (PDX) models.
Extensive searches for "this compound efficacy patient-derived xenograft models," "this compound drug cancer," "this compound compound cancer research," and "this compound scientific literature" did not yield any relevant results. This suggests that "this compound" may be an internal designation for a compound not yet disclosed in public forums, a misidentified compound, or a typographical error.
Without any foundational data on this compound, including its mechanism of action, preclinical efficacy data, or any comparative studies, it is not possible to generate the requested comparison guide, including data tables, experimental protocols, and visualizations.
Further investigation would require a correct and publicly documented identifier for the compound of interest. Should a different designation or additional details become available, a new search can be initiated.
A Comparative Analysis of N-5984 and its Analogs: Potent and Selective β3-Adrenergic Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the investigational β3-adrenergic receptor agonist N-5984 (also known as KRP-204) and its structural and functional analogs. The activation of the β3-adrenergic receptor, predominantly expressed in adipose tissue and the urinary bladder, has been a key therapeutic target for metabolic disorders such as obesity and type 2 diabetes, as well as for overactive bladder. This document summarizes key performance data, details experimental methodologies for compound evaluation, and visualizes the underlying signaling pathways to aid in research and development efforts in this area.
Performance Comparison of β3-Adrenergic Receptor Agonists
The following tables summarize the in vitro potency and selectivity of this compound and a panel of its analog compounds. The data is compiled from various preclinical studies and presented to facilitate a direct comparison of their pharmacological profiles.
| Compound | Target | Assay Type | Potency (EC50/Ki, nM) | Selectivity Profile | Reference |
| This compound (KRP-204) | Human β3-AR | cAMP Accumulation | Data not readily available in public domain | Potent and selective β3 agonist | [1] |
| Mirabegron | Human β3-AR | cAMP Accumulation | 1.15 - 10.0 | >496-fold vs β1/β2 | [2][3][4] |
| Human β1-AR | Binding (Ki) | 383 | [2] | ||
| Human β2-AR | Binding (Ki) | 977 | [2] | ||
| Vibegron | Human β3-AR | cAMP Accumulation | 1.1 - 12.5 | >7937-fold vs β1/β2 | [2][3][5] |
| Human β1-AR | cAMP Accumulation | >10,000 | [2] | ||
| Human β2-AR | cAMP Accumulation | >10,000 | [2] | ||
| Solabegron | Human β3-AR | cAMP Accumulation | 22 - 83.6 | ~21-fold vs β1 | [2][6] |
| Human β1-AR | cAMP Accumulation | 588 | [2] | ||
| CL 316 ,243 | Human β3-AR | cAMP Accumulation | 3 | >10,000-fold vs β1/β2 | [7][8] |
| BRL 37344 | Human β3-AR | Binding (Ki) | 287 | ~6-fold vs β1, ~4-fold vs β2 | [9] |
| Human β1-AR | Binding (Ki) | 1750 | [9] | ||
| Human β2-AR | Binding (Ki) | 1120 | [9] | ||
| Amibegron (B1667048) | Human β3-AR | - | Specific EC50/Ki not readily available | Selective β3 agonist | [10][11] |
Table 1: Comparative Potency and Selectivity of this compound and its Analogs. Note: EC50 values represent the concentration of the agonist that produces 50% of its maximal effect. Ki values represent the inhibition constant, indicating the binding affinity of the ligand to the receptor. A lower value indicates higher potency/affinity. Selectivity is expressed as a fold-difference in potency for the β3-AR over other β-adrenergic receptor subtypes.
| Compound | Intrinsic Activity (vs. Isoproterenol) | Reference |
| Mirabegron | 0.80 - 0.94 | [2][4] |
| Vibegron | 0.93 - 1.07 | [2][3] |
| Solabegron | 0.90 - 0.96 | [2][6] |
| Ritobegron | 0.85 - 0.99 | [2] |
Table 2: Intrinsic Activity of β3-Adrenergic Receptor Agonists. Note: Intrinsic activity (IA) is a measure of the maximal effect of an agonist in comparison to a full agonist, in this case, isoproterenol (B85558) (IA = 1.0). Values close to 1.0 indicate full agonism, while lower values suggest partial agonism.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound performance. Below are standardized protocols for key in vitro assays used to characterize β3-adrenergic receptor agonists.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This assay is employed to determine the binding affinity of a test compound for the β3-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the β3-adrenergic receptor are homogenized in a suitable buffer (e.g., Tris-HCl).
-
A crude membrane fraction is prepared through differential centrifugation.
-
The final membrane pellet is resuspended in the assay buffer, and protein concentration is determined using a standard method like the Bradford assay.[12][13]
2. Competition Binding Assay:
-
A fixed concentration of a high-affinity radioligand, such as [¹²⁵I]cyanopindolol, is incubated with the prepared membranes.[12]
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or its analogs) are added to compete for binding to the receptor.
-
The reaction is incubated to allow for binding equilibrium to be reached.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound ligand, is quantified using a gamma counter.[13]
3. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).[13]
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay for Agonist Potency (EC50) and Intrinsic Activity Determination (cAMP Accumulation Assay)
This functional assay measures the ability of a test compound to stimulate the β3-adrenergic receptor and elicit a downstream cellular response, typically the production of cyclic AMP (cAMP).
1. Cell Culture and Treatment:
-
A cell line stably expressing the human β3-adrenergic receptor (e.g., HEK293 or CHO cells) is cultured to an appropriate density in multi-well plates.[14]
-
The cells are then incubated with increasing concentrations of the test agonist (e.g., this compound or its analogs) for a defined period (e.g., 30 minutes) at room temperature.[15]
2. cAMP Measurement:
-
Following incubation, the cells are lysed, and the intracellular cAMP levels are measured.
-
Commercially available cAMP assay kits, often based on competitive immunoassays with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen), are commonly used.[3][16]
3. Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of cAMP produced in response to each concentration of the test agonist is determined.
-
The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression.[2]
-
The intrinsic activity is determined by comparing the maximal response produced by the test agonist to that of a full agonist like isoproterenol.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by β3-adrenergic receptor agonists and a typical experimental workflow for their characterization.
Caption: β3-Adrenergic Receptor Signaling Pathway in Adipocytes.
Caption: Workflow for Pharmacological Characterization.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GW427353 (solabegron), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BRL-37344 sodium | β3AR agonist | Probechem Biochemicals [probechem.com]
- 10. The beta3 adrenoceptor agonist, amibegron (SR58611A) counteracts stress-induced behavioral and neurochemical changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amibegron | C22H26ClNO4 | CID 3035442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cells-online.com [cells-online.com]
- 15. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
Comparative Efficacy and Mechanism of Action of Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings for Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against other therapeutic alternatives for non-small cell lung cancer (NSCLC). The data presented is collated from publicly available preclinical and clinical studies to ensure reproducibility and objective evaluation.
Mechanism of Action
Osimertinib is an irreversible EGFR-TKI designed to selectively inhibit both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1][2][3] By covalently binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, Osimertinib effectively blocks downstream signaling pathways crucial for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[4][5][6] This targeted approach spares wild-type EGFR, leading to a more favorable safety profile compared to earlier-generation TKIs.[2]
Signaling Pathway Inhibition
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by Osimertinib. EGFR activation, upon ligand binding, triggers a cascade of intracellular signaling events that promote cell growth, proliferation, and survival. Osimertinib's targeted inhibition of mutant EGFR effectively halts these oncogenic signals.
Comparative Clinical Efficacy
Osimertinib has demonstrated superior efficacy in clinical trials compared to first- and second-generation EGFR TKIs. The following tables summarize key quantitative data from pivotal clinical studies.
Table 1: Progression-Free Survival (PFS) in First-Line Treatment of EGFR-Mutated NSCLC (FLAURA Trial)
| Treatment Arm | Median PFS (months) | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
| Osimertinib | 18.9 | 0.46 | 0.37 - 0.57 | <0.001 |
| Gefitinib or Erlotinib | 10.2 |
Data from the FLAURA trial demonstrate a statistically significant improvement in progression-free survival with first-line Osimertinib compared to standard of care EGFR-TKIs.[7]
Table 2: Overall Survival (OS) in First-Line Treatment of EGFR-Mutated NSCLC (FLAURA Trial)
| Treatment Arm | Median OS (months) | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
| Osimertinib | 38.6 | 0.79 | 0.64 - 0.99 | 0.0462 |
| Gefitinib or Erlotinib | 31.8 |
Final overall survival results from the FLAURA trial showed a significant extension in median OS for patients treated with Osimertinib.[7]
Table 3: Efficacy in T790M-Positive NSCLC Patients Previously Treated with an EGFR-TKI (AURA3 Trial)
| Treatment Arm | Median PFS (months) | Objective Response Rate (ORR) |
| Osimertinib | 10.1 | 71% |
| Platinum-based Chemotherapy | 4.4 | 31% |
The AURA3 trial established Osimertinib as the standard of care for patients with EGFR T790M-positive NSCLC who have progressed on a prior EGFR-TKI.[8][9]
Experimental Protocols
Reproducibility of experimental findings is paramount in scientific research. Below are detailed methodologies for key in vitro and in vivo experiments used to characterize the activity of Osimertinib.
Cell Viability Assay (IC50 Determination)
This protocol determines the concentration of Osimertinib required to inhibit the growth of cancer cell lines by 50%.
-
Cell Seeding: Plate NSCLC cell lines (e.g., NCI-H1975 for T790M mutation, PC-9 for exon 19 deletion) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Osimertinib in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Osimertinib. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Assess cell viability using a commercially available assay such as CellTiter-Glo® Luminescent Cell Viability Assay. Add the reagent to each well according to the manufacturer's instructions and measure the luminescent signal.
-
Data Analysis: Normalize the viability data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.
Western Blotting for Phospho-EGFR Inhibition
This assay is used to visualize the inhibition of EGFR phosphorylation, a direct downstream effect of Osimertinib.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with Osimertinib (e.g., 100 nM) for 2-6 hours. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-EGFR signal to the total EGFR signal.
Orthotopic Lung Cancer Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy of Osimertinib in a more physiologically relevant setting.
-
Cell Preparation: Culture NSCLC cells expressing luciferase to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of cold sterile PBS and Matrigel.
-
Tumor Implantation: Anesthetize an immunodeficient mouse. Inject the cell suspension directly into the lung parenchyma via intrathoracic injection or into the tail vein.
-
Treatment: Once tumors are established (monitored by bioluminescence imaging), randomize the mice into treatment and vehicle control groups. Administer Osimertinib or vehicle daily via oral gavage.
-
Monitoring: Monitor tumor growth regularly using bioluminescence imaging. Measure mouse body weight as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, western blotting).
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of a targeted therapy like Osimertinib.
References
- 1. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 8. onclive.com [onclive.com]
- 9. onclive.com [onclive.com]
Phase I Clinical Trial Data for N-5984 Not Publicly Available
As of December 16, 2025, a comprehensive search for publicly available Phase I clinical trial data for the compound identified as N-5984 has yielded no results. Investigations into scientific literature, clinical trial registries, and public databases did not provide any information regarding the initiation, progress, or outcomes of any Phase I clinical studies for a substance with this identifier.
The chemical entity this compound is registered in chemical databases with the systematic name (2R)-6-((2R)-2-(((2R)-2-(3-CHLOROPHENYL)-2-HYDROXY-ETHYL)AMINO)PROPYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXYLIC ACID and the CAS number 185035-23-8. However, searches using these more specific identifiers also failed to retrieve any public records of clinical trials.
This lack of public information suggests that this compound may be an internal development code for a compound that has not yet entered human clinical trials, is in a preclinical stage of development, or that the development has been discontinued (B1498344) before reaching Phase I. It is also possible that a clinical trial is underway but has not yet been registered in a public database, or that the information is proprietary and has not been disclosed.
Without any available clinical trial data, it is not possible to provide a comparison of this compound with other alternatives, summarize quantitative data, detail experimental protocols, or create the requested visualizations of signaling pathways or experimental workflows. Further information would be contingent on the public disclosure of clinical development activities by the sponsoring organization.
Safety Operating Guide
Personal protective equipment for handling N-5984
Disclaimer: No specific Safety Data Sheet (SDS) or public safety information could be located for a substance identified as "N-5984." The following guide is a template based on best practices for handling potentially hazardous research chemicals. Researchers, scientists, and drug development professionals must consult the substance-specific SDS provided by the manufacturer before handling any chemical.
This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling a potent, hypothetical research compound, this compound. The procedural, step-by-step guidance herein is designed to directly answer specific operational questions and build a foundation of laboratory safety and chemical handling expertise.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The required PPE for handling this compound is determined by the potential routes of exposure and the physical form of the substance (e.g., solid, liquid, aerosol).
Table 1: Required Personal Protective Equipment for this compound
| Protection Type | Minimum Requirement | Specification | Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | ANSI Z87.1-rated chemical splash goggles. A face shield should be worn over the goggles when handling larger quantities (>50 mL) or when there is a significant splash hazard.[1] | Protects against splashes, mists, and airborne particles that can cause serious eye damage.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Double-gloving is recommended. | Prevents skin absorption of the chemical, which may be a route of systemic toxicity. |
| Body Protection | Laboratory Coat | Flame-resistant lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be required if work is performed outside of a certified chemical fume hood, or if aerosolization is possible.[2] | Protects against inhalation of hazardous vapors or particles. |
Operational Handling Plan
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key stages of a typical laboratory experiment involving this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
